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Core Science & Biosynthesis

Foundational

2(1H)-Quinolinone, 3,4-dimethyl- IUPAC name and CAS number

As a Senior Application Scientist, the evaluation of heterocyclic scaffolds requires a rigorous understanding of both their fundamental physicochemical properties and their dynamic reactivity profiles. 2(1H)-Quinolinone,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the evaluation of heterocyclic scaffolds requires a rigorous understanding of both their fundamental physicochemical properties and their dynamic reactivity profiles. 2(1H)-Quinolinone, 3,4-dimethyl- (often referred to as 3,4-dimethylcarbostyril) represents a highly privileged structural motif. Its unique electronic architecture—characterized by a tautomeric lactam-lactim equilibrium and a conjugated bicyclic system—makes it an indispensable building block in medicinal chemistry, materials science, and advanced synthetic photochemistry.

This technical guide provides an in-depth analysis of the compound's core properties, field-proven synthesis workflows, and its critical role in state-of-the-art photochemical electrocyclization reactions.

Physicochemical Profiling & Nomenclature

To establish a baseline for experimental design, it is critical to understand the compound's structural and physical parameters. The presence of the methyl groups at the C3 and C4 positions sterically hinders certain electrophilic attacks on the aromatic ring while enhancing the lipophilicity of the quinolinone core, a crucial factor in drug-receptor interactions [4].

Table 1: Quantitative Physicochemical Data

PropertyValue / Designation
IUPAC Name 3,4-dimethyl-1H-quinolin-2-one
CAS Registry Number 17336-90-2
Common Synonyms 3,4-Dimethylcarbostyril; 2(1H)-Quinolinone, 3,4-dimethyl-
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Density 1.095 g/cm³
Boiling Point 348.7 °C (at 760 mmHg)
LogP (Partition Coefficient) ~2.55
SMILES CC1=C(C(=O)NC2=CC=CC=C12)C

Data synthesized from standardized chemical registries [3][4].

Mechanistic Synthesis Workflows

The de novo synthesis of 3,4-dimethyl-1H-quinolin-2-one typically relies on the condensation of 2-aminophenyl ketone derivatives with active methylene compounds. The causality behind this approach lies in the predictable nucleophilic attack of the amine on the carbonyl, followed by a thermodynamically driven intramolecular cyclization to form the stable heteroaromatic ring.

Step-by-Step Protocol: Base-Catalyzed Condensation and Cyclization
  • Precursor Activation: Dissolve 1 equivalent of the 2-aminophenyl ketone derivative in a polar aprotic solvent (e.g., DMF or DMSO). Causality: Polar aprotic solvents enhance the nucleophilicity of the active methylene compound by poorly solvating the intermediate anions.

  • Knoevenagel-Type Condensation: Introduce 1.2 equivalents of an active methylene compound (e.g., diethyl methylmalonate) and a catalytic amount of a mild base (such as piperidine or potassium carbonate). Heat the mixture to 90 °C. Causality: The base deprotonates the active methylene, initiating a nucleophilic attack on the ketone carbonyl.

  • Intramolecular Amidation (Cyclization): Elevate the temperature to 130–150 °C for 4–6 hours to drive the elimination of water/alcohol and force the intramolecular ring closure.

  • Isolation: Quench the reaction with ice-cold water to precipitate the crude quinolinone. Filter and wash with cold ethanol.

  • Purification: Recrystallize from an ethanol/water mixture to yield the pure 3,4-dimethyl-1H-quinolin-2-one.

Self-Validating System: The reaction's progression must be treated as a self-validating loop. Monitor the initial condensation via Thin-Layer Chromatography (TLC); the complete consumption of the ketone precursor validates intermediate formation. Post-cyclization, orthogonal validation is achieved via spectroscopy: FTIR will show a shift in the carbonyl stretching frequency from ~1680 cm⁻¹ (open-chain amide) to ~1650 cm⁻¹ (quinolinone lactam), and ¹H-NMR will reveal a distinct, heavily deshielded N-H proton signal at ~11.5 ppm, confirming the formation of the heterocyclic ring.

Synthesis S1 2-Aminophenyl Ketone (Precursor) S3 Knoevenagel Condensation (Base Catalyzed) S1->S3 S2 Active Methylene (e.g., Malonate) S2->S3 S4 Unsaturated Intermediate (TLC Monitored) S3->S4 -H2O S5 Intramolecular Amidation (Thermal Cyclization) S4->S5 Activation S6 3,4-dimethyl-1H-quinolin-2-one (CAS: 17336-90-2) S5->S6 Yield >85%

Mechanistic workflow for the synthesis of 3,4-dimethyl-1H-quinolin-2-one via condensation.

Photochemical Reactivity: Triplet Energy Transfer (TET)

Beyond its role as a stable end-product, the 3,4-dimethylquinolinone scaffold (and its dihydro-analogues) is a focal point in advanced photochemical methodologies. Controlling absolute stereochemistry in photochemical reactions is notoriously difficult due to high rates of background reactivity.

Recent breakthroughs have utilized Triplet Energy Transfer (TET) to achieve catalytic enantioselective 6π photocyclizations of acrylanilides to form enantioenriched dihydroquinolones [1][2].

The TET Mechanism and Lewis Acid Coordination

In a standard photochemical setup, direct excitation of a substrate often leads to racemic mixtures. To bypass this, researchers employ an Iridium(III) photocatalyst combined with a chiral Lewis acid (e.g., a Scandium/ligand complex).

  • Causality of the Chiral Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the acrylanilide substrate. This coordination modestly lowers the substrate's triplet energy.

  • Causality of Photocatalyst Tuning: An Ir(III) sensitizer is specifically engineered to possess a triplet energy that is higher than the Lewis acid-bound substrate, but lower than the unbound substrate.

  • Result: The photocatalyst selectively transfers its energy only to the chiral-complex-bound substrate, completely suppressing background racemic reactivity and yielding highly enantioselective 3,4-dimethyl-3,4-dihydroquinolin-2-one derivatives [1].

Self-Validating System: To validate this photochemical protocol, the enantiomeric ratio (er) of the resulting quinolinone must be continuously monitored via chiral stationary phase High-Performance Liquid Chromatography (HPLC). A control reaction run strictly without the chiral Lewis acid must yield a racemic mixture or unreacted starting material. If the control remains inactive while the catalyzed reaction proceeds with high er, the selective TET mechanism is definitively validated.

TET_Pathway A Acrylanilide Substrate (High Triplet Energy) C Substrate-LA Complex (Activated State) A->C Coordination B Chiral Lewis Acid (Sc/Ligand) (Lowers Substrate Energy) B->C Binding E Triplet Energy Transfer (TET) (Selective Excitation) C->E Energy Acceptance D Ir(III) Photocatalyst (Excited Triplet State) D->E Irradiation (419 nm) F Enantioenriched Dihydroquinolone (6π Photocyclization) E->F Stereocontrolled Cyclization

Enantioselective 6π photocyclization pathway mediated by Triplet Energy Transfer (TET).

Applications in Drug Development

In medicinal chemistry, the 2(1H)-quinolinone core acts as a rigid bioisostere for amides and peptides. The N-H acts as a potent hydrogen-bond donor, while the carbonyl oxygen serves as a hydrogen-bond acceptor. The addition of the 3,4-dimethyl substitution pattern locks the conformation of the ring, preventing metabolic oxidation at the C3 and C4 positions (a common metabolic liability in unsubstituted quinolines). This structural rigidity and metabolic stability make 3,4-dimethylcarbostyril derivatives highly valuable in the design of kinase inhibitors, ion channel modulators, and novel antibacterial agents targeting S. aureus [2].

References

  • Title: Catalytic Enantioselective 6π Photocyclization of Acrylanilides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photoelectrocyclization Reactions of Amidonaphthoquinones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: CAS No.17336-90-2, 3,4-Dimethyl-2(1H)-quinolinone Suppliers Source: LookChem URL: [Link]

  • Title: UNII S6P5EL5AX3 - 3,4-DIMETHYL-2(1H)-QUINOLINONE Source: NDC List URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of 3,4-Dimethyl Substituted Quinolinones: Mechanisms, Synthesis, and Biological Activity

Executive Summary The quinolinone scaffold is a privileged structure in medicinal chemistry, but the specific introduction of methyl groups at the 3 and 4 positions fundamentally alters its pharmacological profile. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, but the specific introduction of methyl groups at the 3 and 4 positions fundamentally alters its pharmacological profile. As a Senior Application Scientist, I approach the 3,4-dimethylquinolinone core not just as a structural motif, but as a highly tunable pharmacophore. The steric bulk and electron-donating properties of the 3,4-dimethyl substitution restrict rotational freedom, enforcing a rigid, planar conformation that significantly enhances lipophilicity and binding affinity within hydrophobic enzyme pockets.

This in-depth technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols for two primary therapeutic applications of 3,4-dimethyl substituted quinolinones: neuroprotection (AChE inhibition) and oncology (EGFR inhibition via NO-donating hybrids) .

Structural Dynamics and Target Engagement

The biological efficacy of 3,4-dimethylquinolinones is directly governed by their geometric and electronic constraints. The dual methyl substitution prevents the core from adopting non-planar conformations, optimizing it for precise target engagement:

  • Neurodegenerative Targets (Alzheimer's Disease): In the context of Acetylcholinesterase (AChE), the planar 3,4-dimethylquinolinone moiety acts as an ideal intercalator. It binds to the Peripheral Anionic Site (PAS) of AChE through robust π−π stacking interactions, a mechanism that not only inhibits the enzyme but physically blocks the PAS-induced aggregation of Amyloid- β (A β ) plaques .

  • Oncological Targets (EGFR Tyrosine Kinase): For anticancer applications, the rigid 3,4-dimethyl scaffold fits seamlessly into the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. Recent structural hybridizations have attached nitric oxide (NO)-donating nitrate ester groups to this core, resulting in a dual-threat mechanism: competitive kinase inhibition coupled with localized NO-induced oxidative stress .

Mechanistic Pathways & Visualizations

To conceptualize the multifunctional nature of these derivatives, we must map their signaling and binding interactions. Below is the logical relationship defining the dual-binding mechanism of 3,4-dimethylquinolinone-dithiocarbamate hybrids in Alzheimer's disease models.

G Inhibitor 3,4-Dimethylquinolinone Dithiocarbamate Hybrid PAS Peripheral Anionic Site (PAS) (π-π stacking) Inhibitor->PAS Quinolinone Core CAS Catalytic Anionic Site (CAS) (Electrostatic binding) Inhibitor->CAS Dithiocarbamate Tail Abeta Amyloid-β Aggregation (Blocked) PAS->Abeta Prevents ACh ACh Hydrolysis (Inhibited) CAS->ACh Prevents

Dual-binding mechanism of 3,4-dimethylquinolinone hybrids in AChE inhibition.

For the development of NO-donating anticancer agents, the workflow requires a multi-tiered validation system to ensure that both the quinoline core and the nitrate ester are biologically active.

G Synth Synthesis of (3,4-dimethylquinolin-2-yl)methyl nitrates Docking Molecular Docking (EGFR Tyrosine Kinase) Synth->Docking Structural Validation NORelease NO Release Quantification (Griess Assay) Synth->NORelease Functional Validation InVitro In Vitro MTT Assay (A549 & PANC-1 Cell Lines) Docking->InVitro Binding Affinity Lead Lead Compound Identification (Dual Action: EGFRi + NO Donor) InVitro->Lead Efficacy Confirmation NORelease->InVitro Cytotoxicity Correlation

Workflow for evaluating NO-donating 3,4-dimethylquinoline anticancer agents.

Self-Validating Experimental Protocols

A rigorous scientific framework demands that every protocol contains built-in causality and self-validation. Below are the standardized methodologies for synthesizing and evaluating 3,4-dimethylquinolinones.

Protocol 1: Radical-Mediated Synthesis of 3,4-Dimethylquinolin-2(1H)-one

Rationale: Traditional Knorr or Friedländer syntheses often require harsh acidic or basic conditions that can degrade sensitive functional groups. A radical-mediated cyclization provides a milder, highly regioselective alternative by exploiting the enhanced reactivity of alkyl acrylates .

  • Step 1: Dissolve 2-iodoaniline (1.0 equiv) and an alkyl methacrylate derivative (1.5 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Step 2: Add AIBN (azobisisobutyronitrile, 0.1 equiv) as the radical initiator and n -Bu 3​ SnH (1.2 equiv) as the hydrogen donor.

  • Step 3: Reflux the mixture at 90°C for 4-6 hours. The thermal decomposition of AIBN initiates the generation of a tributyltin radical, which abstracts iodine to form an aryl radical. This intermediate undergoes a rapid 6-endo-trig cyclization.

  • Step 4: Quench the reaction with aqueous KF to precipitate toxic tin byproducts as insoluble polymeric Bu 3​ SnF. Filter the suspension through a Celite pad.

  • Step 5: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure 3,4-dimethylquinolin-2(1H)-one.

  • Self-Validation System: Confirm the structure via 1 H-NMR. The presence of two distinct singlets integrating to 3H each in the 2.2–2.5 ppm range definitively validates the 3,4-dimethyl substitution pattern.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Rationale: The causality of the Ellman assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm .

  • Step 1: In a 96-well microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of the synthesized 3,4-dimethylquinolinone derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation), and 20 µL of AChE solution (0.2 U/mL).

  • Step 2: Incubate the mixture at 25°C for 15 minutes. This pre-incubation is critical to allow the inhibitor to establish equilibrium binding with the enzyme's PAS and CAS.

  • Step 3: Initiate the enzymatic reaction by adding 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM).

  • Step 4: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate spectrophotometer. Calculate the initial reaction velocity ( V0​ ).

  • Self-Validation System: Run parallel blanks (buffer instead of enzyme) to account for spontaneous ATCh hydrolysis. Utilize Donepezil as a positive control. A dose-response curve must yield an R2>0.95 to accurately interpolate the IC 50​ value.

Protocol 3: MTT Cytotoxicity and NO Release Quantification (Griess Assay)

Rationale: For NO-donating anticancer derivatives, evaluating cytotoxicity alone is insufficient. The Griess assay quantifies the localized release of NO, establishing a direct causal link between NO-induced oxidative stress and cell death .

  • Step 1 (MTT): Seed A549 (Non-Small Cell Lung Cancer) or PANC-1 cells in 96-well plates ( 5×103 cells/well) and incubate for 24h. Treat with varying concentrations of the quinoline nitrate derivatives for 48h.

  • Step 2: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to insoluble purple formazan.

  • Step 3: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm to determine cell viability.

  • Step 4 (Griess Assay): To quantify NO release, collect 50 µL of the culture supernatant from treated cells. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H 3​ PO 4​ ).

  • Step 5: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm against a standard curve generated with sodium nitrite.

  • Self-Validation System: Calculate the Pearson correlation coefficient between the NO concentration (µM) and the cytotoxicity (% cell death). A strong positive correlation validates the dual-action mechanism of the synthesized hybrids.

Quantitative Data Summaries

The table below consolidates the biological evaluation of prominent 3,4-dimethyl substituted quinolinones and their derivatives across different therapeutic areas.

Table 1: Quantitative Biological Activity of Key 3,4-Dimethylquinolinone Derivatives
Compound ClassTarget Enzyme / Cell LinePrimary Mechanism of ActionEfficacy / IC 50​ Ref.
3,4-Dimethylquinolinone-Dithiocarbamate (Compound 4c)eeAChE / hAChEDual CAS/PAS binding, blocks A β aggregation0.22 µM / 0.16 µM
3,4-Dimethylquinolinone-Dithiocarbamate (Compound 4c)Amyloid- β (A β )Inhibition of self-induced aggregation30.67% at 25 µM[[1]]([Link])
(3,4-Dimethylquinolin-2-yl)methyl nitrate (Compound 6k)EGFR Tyrosine KinaseCompetitive ATP-binding cleft inhibitionHigh Docking Affinity
(3,4-Dimethylquinolin-2-yl)methyl nitrate (Compound 6g)A549 / PANC-1 CellsNO release-induced apoptosis & EGFR inhibitionStrong Cytotoxicity

Conclusion & Future Perspectives

The 3,4-dimethylquinolinone scaffold is far more than a passive structural backbone; it is an active participant in target engagement. By leveraging its rigid, planar geometry, medicinal chemists can design highly selective dual-action inhibitors. Future drug development should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives, particularly enhancing Blood-Brain Barrier (BBB) penetration for Alzheimer's candidates and improving the tumor-microenvironment specificity of NO-donating anticancer hybrids.

References

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease Source: PubMed Central (PMC) / Taylor & Francis URL:[Link] [[1.5]]

  • Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release Source: Anti-Cancer Agents in Medicinal Chemistry / PubMed URL:[Link] [[2.1]]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI (Organics) URL:[Link] [[1.2]]

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors Source: Semantic Scholar URL:[Link] [[1.7]]

Sources

Foundational

Unveiling the Therapeutic Potential of 2(1H)-Quinolinone, 3,4-dimethyl-: A Technical Guide to Target Identification and Validation

Abstract The 2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. While extensive research has focused on various derivatives, the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. While extensive research has focused on various derivatives, the specific therapeutic potential of 2(1H)-Quinolinone, 3,4-dimethyl-, remains largely unexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of this compound. Drawing upon the established activities of structurally related quinolinone derivatives, we propose a rational, multi-pronged approach to target identification and validation, encompassing oncology, neuropharmacology, and infectious diseases. This document details the underlying scientific rationale, provides step-by-step experimental protocols for key assays, and outlines a logical workflow for elucidating the mechanism of action and therapeutic promise of 2(1H)-Quinolinone, 3,4-dimethyl-.

Introduction: The Quinolinone Scaffold and the Untapped Potential of 3,4-dimethyl Substitution

The 2(1H)-quinolinone core is a versatile heterocyclic motif that has given rise to a diverse array of therapeutic agents with activities spanning from anticancer to antipsychotic.[1][2] Approved drugs such as aripiprazole and cilostazol underscore the clinical significance of this chemical class.[3] The pharmacological profile of quinolinone derivatives is heavily influenced by the nature and position of their substituents. The introduction of methyl groups at the 3 and 4 positions of the quinolinone ring in 2(1H)-Quinolinone, 3,4-dimethyl-, presents a unique structural variation whose impact on biological activity is not yet characterized.

This guide puts forth a hypothesis-driven approach to systematically explore the therapeutic landscape of 2(1H)-Quinolinone, 3,4-dimethyl-. Based on the well-documented activities of analogous compounds, we have identified three primary areas of investigation: oncology, neuropharmacology, and anti-infectives. For each area, we will delve into specific potential molecular targets and provide detailed methodologies for their experimental validation.

Oncology: Targeting Uncontrolled Cell Proliferation

The quinolinone scaffold is a recurring theme in the development of novel anticancer agents.[4][5] Several derivatives have demonstrated potent activity against various cancer cell lines through diverse mechanisms. We propose investigating 2(1H)-Quinolinone, 3,4-dimethyl- for its potential to modulate key targets in oncology.

Potential Target: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)

Rationale: The overexpression of EGFR and HER-2 is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several quinolin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of EGFR and HER-2, demonstrating significant antiproliferative activity.[6][7] The structural features of 2(1H)-Quinolinone, 3,4-dimethyl- warrant an investigation into its potential to bind to the ATP-binding pockets of these receptor tyrosine kinases.

Experimental Workflow: EGFR/HER-2 Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase Buffer - ATP Solution - EGFR/HER-2 Enzyme - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Test Compound (2(1H)-Quinolinone, 3,4-dimethyl-) plate Prepare 96-well plate reagents->plate add_components Add to wells: 1. Kinase Buffer 2. Test Compound (serial dilutions) 3. EGFR/HER-2 Enzyme plate->add_components pre_incubate Pre-incubate (10 min, RT) add_components->pre_incubate initiate_reaction Initiate reaction with ATP/Substrate mix pre_incubate->initiate_reaction incubate Incubate (30-60 min, 30°C) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add stop solution) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis: - Plot % inhibition vs. log[concentration] - Calculate IC50 detect_signal->data_analysis cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents: - Tubulin (>99% pure) - General Tubulin Buffer (GTB) - GTP solution - Test Compound plate Prepare 96-well plate reagents->plate add_components Add to wells (on ice): 1. GTB 2. Test Compound 3. Tubulin plate->add_components initiate_polymerization Initiate polymerization by incubating at 37°C add_components->initiate_polymerization measure_absorbance Measure absorbance at 340 nm every minute for 60 minutes initiate_polymerization->measure_absorbance data_analysis Data Analysis: - Plot absorbance vs. time - Determine Vmax - Calculate IC50 measure_absorbance->data_analysis

Caption: Workflow for Turbidity-Based Tubulin Polymerization Assay.

Detailed Protocol: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a temperature-controlled microplate reader. [3][8]The assay is performed in the presence of various concentrations of 2(1H)-Quinolinone, 3,4-dimethyl-. Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls. The IC50 value for the inhibition of tubulin polymerization can be calculated from the dose-response curve.

Neuropharmacology: Modulating Neuronal Signaling

The 3,4-dihydro-2(1H)-quinolinone moiety is present in several centrally acting drugs, suggesting that 2(1H)-Quinolinone, 3,4-dimethyl- may also possess neuropharmacological activity. [3]

Potential Targets: Serotonin and Dopamine Receptors

Rationale: Many antidepressant and antipsychotic drugs target serotonin (5-HT) and dopamine receptors. [2][9]Derivatives of 2(1H)-quinolinone have been shown to interact with these receptors, exhibiting agonist or antagonist activities. [10][11]Given the structural similarities, it is plausible that 2(1H)-Quinolinone, 3,4-dimethyl- could modulate the activity of these G-protein coupled receptors (GPCRs).

Experimental Workflow: Receptor Binding and Functional Assays

cluster_binding Receptor Binding Assay cluster_functional Functional Assay binding_prep Prepare cell membranes expressing the target receptor (e.g., 5-HT2A, D2) binding_assay Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound binding_prep->binding_assay binding_detection Measure bound radioactivity to determine displacement binding_assay->binding_detection binding_analysis Calculate Ki (inhibitory constant) binding_detection->binding_analysis functional_prep Use cell lines expressing the target receptor and a reporter system (e.g., calcium flux) functional_assay Stimulate cells with an agonist in the presence of varying concentrations of the test compound functional_prep->functional_assay functional_detection Measure the cellular response (e.g., fluorescence) functional_assay->functional_detection functional_analysis Determine EC50 (agonist) or IC50 (antagonist) functional_detection->functional_analysis

Caption: Workflow for Receptor Binding and Functional Assays.

Detailed Protocol:

  • Receptor Binding Assays: Competitive binding assays using membranes from cells overexpressing the receptor of interest (e.g., 5-HT2A, D2) and a specific radioligand will determine the binding affinity (Ki) of the test compound.

  • Functional Assays: Cell-based functional assays, such as measuring second messenger accumulation (e.g., calcium flux for Gq-coupled receptors or cAMP modulation for Gs/Gi-coupled receptors), will reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. [12][13]

Potential Targets: Cholinesterases (AChE and BChE) and Monoamine Oxidases (MAO-A and MAO-B)

Rationale: Inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) are established therapeutic strategies for Alzheimer's disease and depression, respectively. [1][14]Hybrid molecules incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold have been developed as dual inhibitors of these enzymes. [12][13]This provides a strong rationale for evaluating 2(1H)-Quinolinone, 3,4-dimethyl- as a potential inhibitor of these key enzymes in neurotransmitter metabolism.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

cluster_ache Cholinesterase Inhibition (Ellman's Method) cluster_mao MAO Inhibition (Fluorometric Assay) ache_prep Prepare Reagents: - AChE/BChE enzyme - DTNB - Substrate (ATChI/BTChI) - Test Compound ache_assay Incubate enzyme with test compound, then add DTNB and substrate ache_prep->ache_assay ache_detection Measure absorbance at 412 nm over time ache_assay->ache_detection ache_analysis Calculate % inhibition and IC50 ache_detection->ache_analysis mao_prep Prepare Reagents: - MAO-A/MAO-B enzyme - HRP - Fluorogenic probe - Substrate - Test Compound mao_assay Incubate enzyme with test compound, then add substrate, HRP, and probe mao_prep->mao_assay mao_detection Measure fluorescence increase over time mao_assay->mao_detection mao_analysis Calculate % inhibition and IC50 mao_detection->mao_analysis

Caption: Workflows for Cholinesterase and MAO Inhibition Assays.

Detailed Protocols:

  • Cholinesterase Inhibition Assay: The well-established Ellman's method can be used to determine the IC50 values for AChE and BChE inhibition. [1]This colorimetric assay measures the product of substrate (acetylthiocholine or butyrylthiocholine) hydrolysis.

  • MAO Inhibition Assay: Commercially available kits provide a straightforward method to assess the inhibition of MAO-A and MAO-B. [14][15]These assays typically measure the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, using a fluorometric or colorimetric probe.

Anti-Infective Potential: A New Frontier for Quinolinones

While less explored than their anticancer and neuropharmacological applications, quinolinone derivatives have shown promise as anti-infective agents.

Potential Target: Fungal Chitin Synthase

Rationale: Chitin is an essential component of the fungal cell wall and is absent in vertebrates, making its biosynthetic enzymes, such as chitin synthase, attractive targets for antifungal drug development. [10]Several 3,4-dihydro-2(1H)-quinolinone derivatives have been reported as inhibitors of chitin synthase with significant antifungal activity. [15][16] Experimental Workflow: In Vitro Chitin Synthase Activity Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis enzyme_prep Prepare crude enzyme extract from fungal mycelia add_components Add to wells: 1. Assay buffer 2. Test Compound 3. Enzyme extract 4. Substrate (UDP-GlcNAc) enzyme_prep->add_components plate_prep Coat 96-well plate with Wheat Germ Agglutinin (WGA) plate_prep->add_components incubate Incubate to allow chitin synthesis add_components->incubate detect_chitin Detect synthesized chitin using HRP-conjugated WGA incubate->detect_chitin measure_signal Measure absorbance (colorimetric) detect_chitin->measure_signal data_analysis Calculate % inhibition and IC50 measure_signal->data_analysis

Caption: Workflow for Non-Radioactive Chitin Synthase Assay.

Detailed Protocol: A non-radioactive, microtiter plate-based assay can be employed. [10]This method involves capturing the newly synthesized chitin on a wheat germ agglutinin (WGA)-coated plate, followed by detection with a horseradish peroxidase-conjugated WGA. The resulting colorimetric signal is proportional to the chitin synthase activity.

Data Presentation and Interpretation

For each of the proposed assays, quantitative data should be generated and presented in a clear and concise manner.

Table 1: Summary of Proposed In Vitro Assays and Data Output

Therapeutic AreaPotential TargetPrimary AssayKey Parameter
Oncology EGFR/HER-2Kinase Inhibition AssayIC50 (µM)
Tubulin PolymerizationTurbidity AssayIC50 (µM)
Neuropharmacology Serotonin/Dopamine ReceptorsReceptor Binding AssayKi (nM)
Functional AssayEC50/IC50 (nM)
Cholinesterases (AChE/BChE)Ellman's AssayIC50 (µM)
Monoamine Oxidases (MAO-A/B)Fluorometric AssayIC50 (µM)
Anti-Infectives Fungal Chitin SynthaseWGA-based AssayIC50 (µM)

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to exploring the therapeutic potential of 2(1H)-Quinolinone, 3,4-dimethyl-. By leveraging the known pharmacology of the broader quinolinone class, we have identified a range of high-value targets in oncology, neuropharmacology, and infectious diseases. The detailed experimental workflows and protocols provided herein offer a practical roadmap for researchers to undertake this investigation.

Positive results in these initial in vitro screens will pave the way for further studies, including cell-based assays to confirm on-target activity and assess cytotoxicity, followed by in vivo studies in relevant animal models to evaluate efficacy and pharmacokinetic properties. The exploration of 2(1H)-Quinolinone, 3,4-dimethyl- holds the promise of uncovering a novel therapeutic agent with a unique pharmacological profile, thereby expanding the therapeutic utility of the versatile quinolinone scaffold.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]

  • Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Voigtlaender, D., et al. (2018). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances.
  • Al-Wahaibi, F. A., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Ji, Q., et al. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
  • Janssen, P. A. J., Niemergeers, C. J. E., & Schellenkens, K. H. L. (1965). Quinolinone Derivatives as Neuroleptic Agents. I. Synthesis and Biological Activities of (4-Pheny1-1-piperaziny1)-propoxy-2 (1H). Arzneimittel-Forschung.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Guo, J., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy.
  • Al-Wahaibi, L. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Zhang, M., et al. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic Chemistry.
  • Li, C., et al. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry.
  • Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)
  • Stieler, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • Various Authors. (2022).
  • Makawana, J. A., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Gudimchuk, N., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry.
  • Mohamed, K. O., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

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Exploratory

The 3,4-Dimethyl-2(1H)-Quinolinone Scaffold: Synthesis, Pharmacophore Dynamics, and Biological Applications

Executive Summary The compound 3,4-dimethyl-2(1H)-quinolinone (CAS No. 17336-90-2), frequently referred to in literature as 3,4-dimethylcarbostyril , is a heterocyclic organic compound consisting of a fused benzene and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-dimethyl-2(1H)-quinolinone (CAS No. 17336-90-2), frequently referred to in literature as 3,4-dimethylcarbostyril , is a heterocyclic organic compound consisting of a fused benzene and pyridone ring system[1][2]. As a privileged structural motif in medicinal chemistry, the carbostyril core serves as a foundational building block for synthesizing a vast array of pharmacologically active agents[2].

This technical guide explores the causality behind the synthetic methodologies used to construct the 3,4-dimethylcarbostyril core, analyzes its physicochemical properties, and details its robust biological applications—ranging from selective cyclooxygenase (COX) inhibition to targeted antiproliferative activity in oncology.

Physicochemical Properties & Pharmacophore Dynamics

The substitution of methyl groups at the C3 and C4 positions of the quinolinone ring is not merely structural; it fundamentally alters the molecule's pharmacodynamics. The methyl groups introduce localized steric bulk that restricts the rotational freedom of appended side chains. This restriction is highly advantageous in drug design, as it locks the molecule into specific spatial orientations (such as the "L-shaped" conformation), thereby drastically reducing entropic penalties upon binding to target enzyme pockets[3].

Furthermore, the dual methyl substitution increases the lipophilicity of the core, enhancing membrane permeability while maintaining the critical hydrogen-bond donor/acceptor pair of the cyclic amide.

Table 1: Quantitative Physicochemical Profile of 3,4-Dimethyl-2(1H)-quinolinone
PropertyValueCausality / Significance
Molecular Weight 173.21 g/mol [1][4]Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Formula C₁₁H₁₁NO[1][4]Standard fused bicyclic system.
LogP 1.6[4]Optimal baseline lipophilicity for passive cellular membrane diffusion.
H-Bond Donors 1[4]The N-H group acts as a critical donor for anchoring in receptor active sites.
H-Bond Acceptors 1[4]The carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor.

Advanced Chemical Synthesis: Enantioselective Photocyclization

While traditional syntheses of carbostyrils rely on harsh, base-catalyzed cyclocondensations of anthranilic acid derivatives[2][5], modern green chemistry has pivoted toward 6π photoelectrocyclization of acrylanilides.

Recent breakthroughs utilize Iridium(III) photocatalysts to drive this transformation. The causality behind catalyst selection is deeply rooted in triplet energy transfer dynamics. By incorporating a tert-butyl group at the 4′-position of the Ir(III) catalyst (e.g., Ir((5-CF3)(4′-t-Bu)ppy)3), the triplet energy is lowered to 55.7 kcal/mol[6][7]. When the acrylanilide substrate binds to a chiral Scandium Lewis acid complex, its adiabatic triplet energy drops from 57.7 kcal/mol to 52.9 kcal/mol[7]. This perfectly matches the catalyst's output, ensuring that energy transfer occurs only to the activated substrate, thereby suppressing unselective background reactions and yielding highly enantioselective dihydroquinolones that can be oxidized to the fully aromatic carbostyril[6][7].

Photoelectrocyclization A Acrylanilide Precursor B Ir(III) Photocatalyst (Triplet Energy Transfer) A->B hν (440 nm) C Excited Triplet State Acrylanilide B->C Energy Transfer D 6π Electrocyclization C->D Ring Closure E 1,5-Hydride Shift D->E Rearrangement F 3,4-Dimethyl-2(1H)-Quinolinone E->F Final Product

Figure 1: Mechanism of Ir(III)-catalyzed 6π photoelectrocyclization to form the carbostyril core.

Protocol 1: Catalytic Enantioselective 6π Photocyclization

This protocol is a self-validating system; the strict exclusion of oxygen validates the triplet-state mechanism, as O₂ is a known triplet quencher.

  • Preparation: In a flame-dried Schlenk tube, dissolve the acrylanilide precursor (0.1 mmol) in anhydrous CH₂Cl₂ to achieve a 0.02 M concentration[6].

  • Catalyst Loading: Add 1 mol % of the Ir((5-CF3)(4′-t-Bu)ppy)3 photocatalyst, 25 mol % Sc(OTf)₃ (Lewis acid), and 25 mol % of the selected chiral ligand[6].

  • Degassing (Critical Step): Purge the solution with Argon for a minimum of 10 minutes. Causality: Dissolved oxygen will rapidly quench the Ir(III) excited triplet state, halting the reaction.

  • Irradiation: Place the vessel in a temperature-controlled photoreactor (10–15 °C) and irradiate with 440 nm LED light for 16 hours[6].

  • Workup & Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the target carbostyril[8].

Biological Activity & Therapeutic Applications

Cyclooxygenase (COX-2) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration due to off-target COX-1 inhibition[3]. Carbostyril derivatives have been engineered as bioisosteres to overcome this. The 3,4-dimethylcarbostyril core, when functionalized with integrated side chains, forms an "L-shaped" molecular geometry[3]. This specific geometry is causally responsible for its high selectivity toward the COX-2 enzyme pocket (similar to celecoxib), providing potent anti-inflammatory activity without the gastrointestinal toxicity associated with COX-1 inhibition[3].

COX2_Inhibition AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxidation Inflam Inflammation PGG2->Inflam Signaling Inhibitor 3,4-Dimethylcarbostyril Inhibitor->COX2 Competitive Inhibition

Figure 2: Disruption of the arachidonic acid pathway via COX-2 inhibition by carbostyril.

Oncology: Antiproliferative Properties

Hybrid molecules combining the carbostyril core with other pharmacophores (e.g., carbonitrilselenophene) exhibit profound antiproliferative properties[9]. In rigorous in vitro testing, these hybrid derivatives demonstrated potent cytotoxic activity against the MCF7 breast cancer cell line (IC₅₀ values ranging from 2.74 to 7.99 µM) and the DU145 prostate cancer cell line[9]. The rigid, planar nature of the carbostyril core facilitates DNA intercalation and kinase domain binding, triggering apoptosis in malignant cells.

Antimicrobial Efficacy

Beyond oncology and inflammation, carbostyril derivatives synthesized via multicomponent reactions (e.g., involving Meldrum's acid and 1H-pyrazole) have shown broad-spectrum antimicrobial activity[5]. These compounds act against bacterial pathogens (Bacillus subtilis, Escherichia coli) and fungal strains (Candida albicans), often matching or exceeding the potency of commercial reference drugs[5].

Protocol 2: In Vitro Antiproliferative Assay (MTT Method)

This protocol utilizes the MTT assay, a self-validating system where the observable colorimetric shift is directly proportional to mitochondrial succinate dehydrogenase activity, ensuring that only metabolically viable cells are quantified.

  • Cell Seeding: Seed MCF7 or DU145 cells in 96-well microtiter plates at a density of 5 × 10³ cells/well in appropriate culture medium[9].

  • Incubation: Allow cells to adhere overnight at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations (e.g., 1–100 µM) of the carbostyril derivative dissolved in DMSO. Causality: Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced cytotoxicity.

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO per well.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ values via non-linear regression analysis.

References

  • UNII S6P5EL5AX3 - 3,4-DIMETHYL-2(1H)-QUINOLINONE - NDC List. Available at: [Link]

  • 3,4-dimethyl-1H-quinolin-2-one - mVOC 4.0 - Charité. Available at: [Link]

  • Catalytic Enantioselective 6π Photocyclization of Acrylanilides - Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Biological Evaluation of Structurally L-shaped Carbostyril Derivatives with Integrated Side Chains as Cyclooxygenase Inhibitors - ResearchGate. Available at: [Link]

  • Synthesis of novel carbostyril-3′-carbonitrilselenophene hybrid compounds and investigation of their antiproliferative properties - Academia.edu. Available at: [Link]

  • Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PubMed (NIH). Available at:[Link]

  • Carbostyril Impurities - Omsynth Lifesciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,4-Dimethyl-2(1H)-quinolinone via Knorr Quinoline Synthesis

Executive Summary & Mechanistic Rationale The quinolinone core is a privileged scaffold in medicinal chemistry and drug development, frequently utilized as a critical precursor for VEGFR2 inhibitors[1] and complex aza-an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinolinone core is a privileged scaffold in medicinal chemistry and drug development, frequently utilized as a critical precursor for VEGFR2 inhibitors[1] and complex aza-anthraquinones[2]. This application note details the robust, scalable synthesis of 3,4-dimethyl-2(1H)-quinolinone (also known as 3,4-dimethylcarbostyril[3]) via the classic Knorr Quinoline Synthesis[4].

The Knorr methodology is selected over transition-metal-catalyzed annulations due to its scalability, reliance on inexpensive starting materials, and high regioselectivity. The reaction proceeds through a two-phase sequence:

  • Thermal Condensation: Aniline and ethyl 2-methylacetoacetate undergo amidation to form 2-methyl-3-oxo-N-phenylbutanamide.

  • Acid-Catalyzed Cyclization: An intramolecular Friedel-Crafts-type alkylation/dehydration occurs under strongly acidic conditions to forge the bicyclic system.

Causality in Design: The regiochemical outcome is dictated by the electrophilicity of the ketone carbonyl, which selectively attacks the electron-rich ortho-position of the aniline ring. The alpha-methyl group of the acetoacetate derivative becomes the C3-methyl, while the ketone methyl becomes the C4-methyl on the final quinolinone ring.

Reaction Pathway Visualization

G A Aniline + Ethyl 2-methylacetoacetate (Starting Materials) B Phase 1: Thermal Condensation (130-150 °C, -EtOH) A->B C Intermediate: 2-Methyl-3-oxo-N-phenylbutanamide B->C D Phase 2: Acid-Catalyzed Cyclization (Conc. H2SO4, 90-100 °C, -H2O) C->D E Target Product: 3,4-Dimethyl-2(1H)-quinolinone D->E

Reaction workflow for the Knorr synthesis of 3,4-dimethyl-2(1H)-quinolinone.

Quantitative Data & Reagent Profiles

Table 1: Target Compound Profile

ParameterSpecification
Chemical Name 3,4-Dimethyl-2(1H)-quinolinone
Synonyms 3,4-Dimethylcarbostyril[3]
CAS Number 17336-90-2[3]
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Off-white to white crystalline solid

Table 2: Reaction Materials and Stoichiometry (100 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
AnilineStarting Material93.131.0 eq9.31 g (9.1 mL)
Ethyl 2-methylacetoacetateStarting Material144.171.1 eq15.86 g (15.5 mL)
XyleneAzeotropic Solvent106.16N/A50 mL
Sulfuric Acid (Conc. 98%)Catalyst / Dehydrating Agent98.08Excess40 mL
Ethanol (Absolute)Recrystallization Solvent46.07N/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Methyl-3-oxo-N-phenylbutanamide

The goal of this phase is to selectively form the amide bond while preventing premature side reactions.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add aniline (9.31 g, 100 mmol), ethyl 2-methylacetoacetate (15.86 g, 110 mmol), and xylene (50 mL) to the flask.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 140–150 °C bath temperature).

    • Expertise & Causality: The use of a Dean-Stark trap is critical. By continuously removing ethanol (the byproduct of amidation) via its azeotrope with xylene, the equilibrium is forcefully driven toward the formation of the intermediate. Without this removal, the reaction stalls, leading to poor yields.

  • In-Process Control (IPC): Monitor the volume of ethanol collected in the trap. The reaction is considered complete when ethanol evolution ceases (typically after 3–4 hours; theoretical volume is ~6.4 mL).

  • Isolation: Cool the reaction mixture to room temperature. Remove the xylene solvent under reduced pressure using a rotary evaporator to afford the crude 2-methyl-3-oxo-N-phenylbutanamide as a thick oil or semi-solid.

Phase 2: Acid-Catalyzed Cyclization

This phase forces the intramolecular cyclization to build the quinolinone ring.

  • Acid Addition: Submerge the flask containing the crude intermediate in an ice-water bath (0–5 °C). Using a dropping funnel, add concentrated sulfuric acid (40 mL) dropwise over 20 minutes with vigorous stirring.

    • Expertise & Causality: Concentrated sulfuric acid serves a dual purpose: it acts as a strong Brønsted acid to protonate the ketone carbonyl (increasing its electrophilicity) and as a dehydrating agent to facilitate the final aromatization. The slow, cold addition is mandatory to prevent uncontrolled exotherms that cause charring and degradation of the organic intermediate.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 90–100 °C. Maintain this temperature for 1.5 to 2 hours.

    • Expertise & Causality: Temperature control is paramount. Temperatures below 85 °C result in incomplete cyclization, while temperatures exceeding 110 °C induce unwanted sulfonation of the aromatic ring.

  • Quenching (Self-Validating Step): Cool the dark mixture slightly, then pour it slowly over 250 g of crushed ice in a large beaker while stirring vigorously.

    • Validation: This step acts as a self-validating system. A successful cyclization will immediately yield a voluminous off-white precipitate upon contact with ice water. If the reaction failed, the mixture will largely remain a soluble dark liquid or form an intractable tar.

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water until the filtrate tests neutral (pH ~7) to litmus paper.

    • Expertise & Causality: Residual sulfuric acid will cause the product to degrade during storage and can severely interfere with downstream biological assays or transition-metal cross-coupling steps.

  • Purification: Recrystallize the crude solid from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under high vacuum to afford pure 3,4-dimethyl-2(1H)-quinolinone.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized batch, perform ¹H NMR spectroscopy (DMSO-d₆, 400 MHz). The expected profile should validate the regiospecificity of the Knorr cyclization:

  • N-H Proton: A broad singlet far downfield (approx. 11.5–12.0 ppm), indicative of the lactam N-H.

  • Aromatic Protons: A multiplet integrating for 4 protons in the 7.0–7.8 ppm region.

  • Aliphatic Protons: Two distinct singlets integrating for 3 protons each in the 2.1–2.4 ppm region, corresponding to the C3-CH₃ and C4-CH₃ groups. The absence of an alpha-proton (which would be present in an unmethylated acetoacetate precursor) confirms the 3,4-disubstitution.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. mdpi.com. Available at:[Link]

  • Photoelectrocyclization Reactions of Amidonaphthoquinones. acs.org. Available at:[Link]

  • UNII S6P5EL5AX3 - 3,4-DIMETHYL-2(1H)-QUINOLINONE. ndclist.com. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Multi-Component Strategy for the Synthesis of 3,4-Dimethyl-2-quinolone

Abstract & Introduction The 2-quinolone, or quinolin-2(1H)-one, framework is a privileged heterocyclic motif found extensively in natural products and synthetic organic compounds.[1] Its derivatives are of profound inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The 2-quinolone, or quinolin-2(1H)-one, framework is a privileged heterocyclic motif found extensively in natural products and synthetic organic compounds.[1] Its derivatives are of profound interest to researchers in medicinal chemistry and drug development due to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinolone core is a fertile area for discovering new therapeutic agents.[4] Specifically, substitutions at the C3 and C4 positions are critical for modulating pharmacological profiles.[1]

Traditional methods for quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs cyclizations, often require harsh thermal conditions, typically around 250 °C in high-boiling point solvents.[5] Modern synthetic chemistry prioritizes efficiency, atom economy, and procedural simplicity. Multi-component reactions (MCRs) have emerged as a powerful strategy, allowing the construction of complex molecular architectures in a single, convergent step from three or more reactants.[6][7] This approach minimizes waste, reduces purification steps, and provides rapid access to diverse chemical libraries.[7]

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-2-quinolone via a multi-component reaction involving a radical-initiated cyclization. We will delve into the underlying mechanism, provide a step-by-step experimental guide, and offer expert insights into procedural choices and potential challenges.

Reaction Principle & Mechanism

The selected method for synthesizing 3,4-dimethylquinolin-2(1H)-one involves the reaction of 2-iodoaniline with an alkyl acrylate derivative, specifically ethyl 2-methylacrylate.[2] This transformation is not a classic condensation reaction but rather a free-radical cascade process initiated by azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (n-Bu₃SnH).[2]

The Causality Behind the Method:

  • Why a Radical Approach? Free-radical cyclizations offer a mild and efficient alternative to high-temperature cyclocondensations. They proceed under neutral conditions, which enhances functional group tolerance.

  • Role of n-Bu₃SnH: Tributyltin hydride serves as the hydrogen atom donor that propagates the radical chain reaction. It first generates the key tributyltin radical (n-Bu₃Sn•) upon initiation and later quenches the cyclized radical intermediate to yield the dihydroquinolone product.

  • Role of AIBN: AIBN is a thermal initiator. Upon gentle heating (typically 60-80 °C), it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from n-Bu₃SnH.

  • Component Selection: 2-Iodoaniline is an ideal precursor because the carbon-iodine bond is relatively weak and susceptible to homolytic cleavage by the tin radical to form the necessary aryl radical. Ethyl 2-methylacrylate is chosen as the coupling partner that will ultimately form the C3-C4 bond and incorporate the desired methyl groups.

The proposed mechanism proceeds through several key steps, as illustrated below.

Proposed Reaction Mechanism

G cluster_propagation Propagation Cycle AIBN AIBN (Initiator) nBu3Sn_rad n-Bu₃Sn• AIBN->nBu3Sn_rad Heat (Δ) Initiation nBu3SnH n-Bu₃SnH Iodoaniline 2-Iodoaniline Aryl_rad Aryl Radical Iodoaniline->Aryl_rad I• abstraction n-Bu₃Sn• Adduct_rad Adduct Radical Aryl_rad->Adduct_rad Addition to Acrylate Acrylate Ethyl 2-methylacrylate Cyclized_rad Cyclized Radical Intermediate Adduct_rad->Cyclized_rad 5-exo-trig Cyclization Dihydroquinolone 3,4-Dimethyl-3,4-dihydro- quinolin-2(1H)-one Cyclized_rad->Dihydroquinolone H• abstraction n-Bu₃SnH Product 3,4-Dimethyl-2-quinolone (Product) Dihydroquinolone->Product Oxidation/ Tautomerization

Caption: Proposed radical cascade mechanism for the synthesis of 3,4-dimethyl-2-quinolone.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Zhou et al. for the synthesis of 3,4-dimethylquinolin-2(1H)-one.[2]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Iodoaniline (1)>98%Sigma-AldrichShould be stored away from light.
Ethyl 2-methylacrylate (2)>98%Alfa AesarInhibitor may need to be removed.
Tributyltin hydride (n-Bu₃SnH)97%TCI ChemicalsHighly toxic. Handle with extreme caution.
Azobisisobutyronitrile (AIBN)98%Acros OrganicsRecrystallize from methanol if necessary.
TolueneAnhydrous, >99.8%Fisher ScientificUse from a solvent purification system.
Diethyl EtherACS GradeVWRFor extraction.
Saturated aq. NaHCO₃--For work-up.
Brine--For work-up.
Anhydrous MgSO₄--For drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

3.2 Equipment Setup

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Septa

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Syringes and needles for reagent addition

Experimental Workflow Diagram

G start Setup & Inert Atmosphere dissolve Dissolve 2-Iodoaniline (1.0 eq) and Acrylate (1.2 eq) in Toluene start->dissolve add_aibn Add AIBN (0.1 eq) dissolve->add_aibn heat Heat to 80 °C add_aibn->heat slow_add Slowly add n-Bu₃SnH (1.2 eq) over 2 hours via syringe pump heat->slow_add react Stir at 80 °C for 6-8 hours slow_add->react cool Cool to Room Temperature react->cool workup Aqueous Work-up (NaHCO₃, Brine) cool->workup extract Extract with Diethyl Ether workup->extract dry Dry organic layer (MgSO₄) & Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end Isolate Pure Product purify->end

Caption: Step-by-step experimental workflow for the MCR synthesis.

3.3 Step-by-Step Procedure

  • Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add 2-iodoaniline (1.0 mmol, 219 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical as oxygen can interfere with radical reactions.

  • Reagent Addition: Add anhydrous toluene (20 mL) via syringe to dissolve the 2-iodoaniline. Follow this with the addition of ethyl 2-methylacrylate (1.2 mmol, 154 µL) and AIBN (0.1 mmol, 16.4 mg).

  • Initiation: Place the flask in a preheated oil bath at 80 °C and begin stirring.

  • Slow Addition: In a separate vial, prepare a solution of tributyltin hydride (1.2 mmol, 323 µL) in anhydrous toluene (10 mL). Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours.

    • Expert Insight: Slow addition of the tin hydride is crucial. It maintains a low concentration of the H-atom donor, which favors the desired cyclization of the adduct radical over its premature reduction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-iodoaniline) is consumed.

  • Cooling & Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with diethyl ether (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure 3,4-dimethyl-2-quinolone.

Expected Results & Data

ParameterValue/Observation
Reactants 2-Iodoaniline, Ethyl 2-methylacrylate
Key Reagents n-Bu₃SnH (Mediator), AIBN (Initiator)
Solvent Toluene
Temperature 80 °C
Reaction Time ~8-10 hours total
Reported Yield Yields for similar radical cyclizations can range from moderate to good (50-80%).[2]
Appearance Typically an off-white or pale yellow solid after purification.
Characterization ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure.

Troubleshooting and Field Insights

  • Low Yield: If the yield is poor, ensure all reagents are pure and the solvent is scrupulously dried. The AIBN initiator can be recrystallized to improve its efficacy. Also, confirm the syringe pump is calibrated for accurate, slow addition.

  • Side Product Formation: A major side product can be the direct reduction of 2-iodoaniline to aniline. This occurs if the concentration of n-Bu₃SnH is too high initially. Slower addition or using a more dilute solution of the tin hydride can mitigate this.

  • Purification Issues: Tributyltin byproducts can be difficult to remove. A common technique is to stir the concentrated crude product in a hexane/ether solution with an aqueous solution of potassium fluoride (KF). The tin byproducts will precipitate as insoluble tributyltin fluoride, which can be filtered off before chromatography.

  • Safety: Tributyltin hydride is highly toxic and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Any waste containing tin should be disposed of according to institutional hazardous waste protocols.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Betti Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. Retrieved from [Link]

  • American Chemical Society. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]

  • Semantic Scholar. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Betti reaction. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

  • PubMed. (2013). Multicomponent multicatalyst reactions (MC)2R: one-pot synthesis of 3,4-dihydroquinolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Multicomponent Multicatalyst Reactions (MC)2R: One-Pot Synthesis of 3,4-Dihydroquinolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of 3,4‐Disubstituted Quinolines and 2‐Acylquinolines from Amines and Epoxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenyl quinoline-2-carboxylate. PMC. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). A Multi-Component Reaction for the Synthesis of N-Substituted Furo[3,4-b]quinoline Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Retrieved from [Link]

Sources

Method

Application Note: Chromatographic Purification Strategies for 3,4-Dimethyl-2(1H)-quinolinone

Executive Summary & Chemical Context The purification of substituted quinolinones is a critical workflow in the synthesis of pharmaceutical intermediates and biologically active heterocycles. 3,4-Dimethyl-2(1H)-quinolino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The purification of substituted quinolinones is a critical workflow in the synthesis of pharmaceutical intermediates and biologically active heterocycles. 3,4-Dimethyl-2(1H)-quinolinone (also known as 3,4-dimethylcarbostyril) presents unique chromatographic challenges due to its tautomeric equilibrium and specific hydrogen-bonding capabilities. This application note provides a comprehensive, self-validating guide to purifying this compound using both Normal-Phase Flash Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Insights & Chromatographic Causality

To achieve high-resolution separation, scientists must understand the physicochemical behavior of the target analyte:

  • Hydrogen Bonding & Peak Tailing (Normal Phase): 3,4-Dimethyl-2(1H)-quinolinone exists predominantly in its lactam form in non-polar environments. The N-H moiety acts as a strong hydrogen-bond donor, while the carbonyl (C=O) acts as an acceptor. When exposed to bare silica gel, these groups interact strongly with acidic silanol groups (Si-OH) on the stationary phase. This interaction often leads to severe peak tailing and irreversible adsorption if the mobile phase lacks sufficient polarity[1].

  • Solubility Constraints: The compound exhibits poor solubility in non-polar solvents like hexanes. Attempting to wet-load a concentrated sample dissolved in a polar solvent (e.g., dichloromethane) onto a hexane-equilibrated column will cause the compound to precipitate at the column head. This destroys the narrow sample band required for high-resolution separation. Therefore, dry loading is a mandatory, self-validating step for normal-phase purification[1].

  • Hydrophobic Retention & pH Control (Reverse Phase): The addition of methyl groups at the 3 and 4 positions significantly increases the lipophilicity of the quinolinone core. In RP-HPLC, this results in stronger retention on a C18 stationary phase compared to the unsubstituted parent compound[2]. The addition of 0.1% Formic Acid to the mobile phase is critical; it suppresses the ionization of residual silanols on the C18 silica support, preventing secondary interactions and ensuring sharp, symmetrical peaks[3].

Decision Matrix for Purification

Below is the logical workflow for selecting the appropriate purification method based on scale and purity requirements.

Workflow Start Crude 3,4-dimethyl- 2(1H)-quinolinone Scale Assess Scale & Purity Start->Scale NP Normal-Phase Flash (Scale > 100 mg) Scale->NP Bulk Purification RP Prep RP-HPLC (Scale < 100 mg) Scale->RP High Purity Req. DryLoad Dry Loading on Silica (Prevents Precipitation) NP->DryLoad SamplePrep Dissolve & Filter (0.45 µm PTFE) RP->SamplePrep GradientNP Hexane/EtOAc Gradient (Monitor 254 nm) DryLoad->GradientNP Pure Pure Target Compound (>99% Purity) GradientNP->Pure GradientRP Water/MeCN + 0.1% FA (C18 Column) SamplePrep->GradientRP GradientRP->Pure

Decision matrix for the chromatographic purification of 3,4-dimethyl-2(1H)-quinolinone.

Protocol A: Normal-Phase Flash Chromatography

This method is ideal for bulk purification (100 mg to >10 g) of synthetic intermediates.

Method Development (TLC Validation)

Before running the column, validate the solvent system using Thin-Layer Chromatography (TLC) to ensure an optimal Retention Factor ( Rf​ ) of 0.25–0.35[4].

Table 1: TLC Optimization Data (Silica Gel 60 F254)

Solvent System (v/v)Retention Factor ( Rf​ )Spot Morphology & Causality
100% Hexanes0.00Compound remains at baseline; insufficient polarity to disrupt H-bonds.
80:20 Hexanes:EtOAc0.15Severe tailing; strong silanol interactions dominate.
50:50 Hexanes:EtOAc 0.35 Optimal resolution; sharp spot. Ideal target for gradient elution.
100% EtOAc0.85Co-elution with polar impurities; no retention.
Step-by-Step Methodology
  • Dry Loading Preparation: Dissolve the crude 3,4-dimethyl-2(1H)-quinolinone in a minimal volume of ethyl acetate. Add dry silica gel (230-400 mesh) at a 1:3 ratio (crude mass : silica mass). Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is achieved.

  • Column Packing: Slurry-pack a glass chromatography column with silica gel using 100% hexanes. Ensure the bed is uniform and free of air bubbles.

  • Sample Application: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of washed sea sand to prevent bed disturbance during solvent addition.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 10% EtOAc in Hexanes to elute non-polar byproducts.

    • Increase the gradient linearly to 50% EtOAc in Hexanes over 10 CVs.

    • Monitor fractions using an inline UV detector set to 254 nm or manually spot fractions on TLC plates.

  • Recovery: Pool the fractions containing the pure target compound and concentrate under reduced pressure to yield the purified solid.

Protocol B: Preparative Reverse-Phase HPLC

This method is required for final drug-candidate purification or when isolating quantities <100 mg where >99% purity is mandated.

System Validation & Sample Prep
  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of DMSO and Acetonitrile to a concentration of 20 mg/mL.

  • Self-Validation: Filter the sample through a 0.45 µm PTFE syringe filter. Causality: Particulate matter will rapidly clog the C18 frit, causing catastrophic pressure spikes. A pre-filtration step validates that the sample is fully solubilized and safe for injection.

Step-by-Step Methodology
  • Column Selection: Use an end-capped Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) to minimize residual silanol interactions[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Equilibration: Run the system at initial gradient conditions (10% B) for 5 column volumes to ensure a stable baseline.

  • Execution: Inject the sample and run the gradient detailed in Table 2. Monitor absorbance at 254 nm.

  • Isolation: Collect the major peak. Lyophilize (freeze-dry) the collected fractions to remove the water, acetonitrile, and volatile formic acid without subjecting the compound to thermal degradation.

Table 2: RP-HPLC Gradient Elution Profile

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)System Phase
0.0901015.0Injection & Loading
2.0901015.0Isocratic Hold
15.0208015.0Linear Gradient (Elution)
17.0208015.0Column Wash
17.1901015.0Re-equilibration
20.0901015.0End of Run

Troubleshooting Guide

  • Issue: Splitting Peaks in Flash Chromatography.

    • Cause: The sample was wet-loaded in a strong solvent, causing it to crash out unevenly on the column head.

    • Solution: Always use the dry-loading technique described in Protocol A.

  • Issue: Broad, Tailing Peaks in HPLC.

    • Cause: Secondary interactions with the C18 stationary phase or an incorrect pH[3].

    • Solution: Ensure the mobile phase contains exactly 0.1% Formic Acid. If tailing persists, switch to a more heavily end-capped column or substitute Acetonitrile with Methanol to alter selectivity[3].

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2(1H)-Quinolinone, 3,4-dimethyl-

Introduction 2(1H)-Quinolinone, 3,4-dimethyl- is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a significant structural motif found in numerous pharmacologically active molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2(1H)-Quinolinone, 3,4-dimethyl- is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a significant structural motif found in numerous pharmacologically active molecules and natural products, exhibiting a wide range of biological activities.[1][2] Therefore, the unambiguous characterization of its derivatives is critical for quality control, regulatory submission, and ensuring the validity of biological and pharmacological studies.

This guide provides a comprehensive suite of analytical methods and detailed protocols for the structural elucidation and purity assessment of 2(1H)-Quinolinone, 3,4-dimethyl-. The methodologies described herein are designed to be robust and self-validating, integrating chromatographic and spectroscopic techniques to provide a complete analytical profile of the compound. We will proceed from methods establishing purity and quantity to those confirming molecular structure and identity.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of non-volatile organic compounds like 2(1H)-Quinolinone, 3,4-dimethyl-. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality of Experimental Choices: A C18 column is selected for its versatility and strong retentive properties for aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid aids in protonating silanol groups on the stationary phase and the analyte, reducing peak tailing and making the method compatible with mass spectrometry.[3] UV detection is ideal as the quinolinone core possesses a strong chromophore.[4]

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2(1H)-Quinolinone, 3,4-dimethyl- and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation & Conditions:

    • Set up an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[5]

    • Inject 5-10 µL of the prepared sample.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the compound by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: HPLC Method Parameters

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min, hold for 2 min, return to 10% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 325 nm

| Injection Volume | 5 µL |

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Filter (0.22 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While some quinolinones can be analyzed directly, derivatization may be required for less volatile or more polar analogues to improve their chromatographic properties.[6][7] For 2(1H)-Quinolinone, 3,4-dimethyl-, its volatility should be sufficient for direct analysis.

Causality of Experimental Choices: A DB-5MS or similar non-polar column is chosen as it separates compounds primarily based on their boiling points, which is suitable for a wide range of organic molecules.[8] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, creating a unique mass spectral fingerprint for the compound.

Protocol: GC-MS for Identification and Impurity Profiling

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

    • Perform a solvent blank injection first to ensure system cleanliness.

    • Inject 1 µL of the sample in splitless mode to maximize sensitivity for trace impurities.

  • Data Analysis:

    • The retention time of the main peak serves as an identifier under specific conditions.

    • The mass spectrum of the peak is compared to known databases (e.g., NIST) or analyzed manually.[9] The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Table 2: GC-MS Method Parameters

Parameter Value
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40 - 450 m/z |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the complete molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are required for a full characterization.[10]

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar to moderately polar organic compounds and is a good choice for this molecule. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[11]

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shift of each signal to identify all unique carbon atoms, including quaternary carbons.

Table 3: Expected NMR Data for 2(1H)-Quinolinone, 3,4-dimethyl- (in CDCl₃) Note: These are predicted values based on known data for similar quinolinone structures. Actual values may vary slightly.[12][13]

¹H NMR Expected δ (ppm) Multiplicity Assignment
N-H ~10-12 (broad s) Singlet (broad) 1-H
Aromatic ~7.2-7.6 Multiplets 5-H, 6-H, 7-H, 8-H
CH₃ ~2.4 Singlet 4-CH₃

| CH₃ | ~2.2 | Singlet | 3-CH₃ |

¹³C NMR Expected δ (ppm) Assignment
C=O~163C-2
Aromatic C~115-140C-4a, C-5, C-6, C-7, C-8, C-8a
Aromatic C~145C-4
Aromatic C~125C-3
CH₃~204-CH₃
CH₃~153-CH₃

Diagram 2: NMR Analysis Workflow

NMR_Workflow A Dissolve sample in CDCl3 with TMS B Acquire 1H and 13C Spectra (≥400 MHz) A->B C Process FID (FT, Phasing, Baseline) B->C D Calibrate to TMS C->D E Analyze Spectra (δ, Integration, Multiplicity) D->E F Assign Structure E->F

Caption: Workflow for NMR structural elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental formula of the compound.

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar compounds and is less likely to cause fragmentation than EI, making it ideal for determining the molecular weight.[11] Positive ion mode is chosen as the nitrogen atom in the quinolinone ring can be readily protonated.

Protocol: HRMS (ESI-TOF)

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into an ESI-Time-of-Flight (TOF) mass spectrometer via direct infusion or LC-MS.

    • Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the protonated molecular ion peak, [M+H]⁺.

    • Use the instrument software to calculate the elemental formula based on the accurate mass measurement (typically within 5 ppm error).

Table 4: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₁NO
Exact Mass 173.0841
Ionization Mode ESI (Positive)
Expected Ion [M+H]⁺

| Expected m/z | 174.0919 |

Infrared (IR) and UV-Visible Spectroscopy

These techniques provide complementary data for functional group identification and confirmation of the core chromophore.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.[13] Alternatively, prepare a KBr pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands [11][12]

Wavenumber (cm⁻¹) Vibration Functional Group
~3200 (broad) N-H Stretch Amide N-H
~3050 C-H Stretch Aromatic C-H
~2950 C-H Stretch Aliphatic C-H (CH₃)
~1660 C=O Stretch Amide I band (Lactam)

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Protocol: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to an absorbance value between 0.1 and 1.0.[13]

  • Data Acquisition:

    • Record the absorption spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). For quinolinone systems, multiple absorption bands are expected due to π→π* transitions.[14]

Table 6: Expected UV-Vis Absorption Data (in Ethanol) [4][14]

Parameter Expected Value
λmax 1 ~270-280 nm

| λmax 2 | ~320-340 nm |

Integrated Analytical Strategy

A comprehensive characterization of 2(1H)-Quinolinone, 3,4-dimethyl- relies on the synergistic use of these techniques. The workflow begins with chromatography to ensure sample purity, followed by a suite of spectroscopic methods to confirm the molecular structure and identity beyond any doubt.

Diagram 3: Integrated Characterization Workflow

Integrated_Workflow cluster_spectroscopy Structural Confirmation Start Synthesized or Acquired Compound HPLC HPLC Analysis (Purity > 95%?) Start->HPLC Purify Purification (e.g., Column Chromatography) HPLC->Purify No HRMS HRMS (Confirm Formula) HPLC->HRMS Yes Purify->HPLC NMR 1H & 13C NMR (Elucidate Structure) HRMS->NMR IR FTIR (Confirm Functional Groups) NMR->IR UV UV-Vis (Confirm Chromophore) IR->UV Report Final Characterization Report UV->Report

Caption: Integrated workflow for compound characterization.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link]

  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Available from: [Link]

  • Gerace, E., et al. (2010). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. PubMed. Available from: [Link]

  • Yang, X., et al. (2003). [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. Guang Pu Xue Yu Guang Pu Fen Xi. Available from: [Link]

  • HETEROCYCLES. (2012). highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. Available from: [Link]

  • Journal of Engineered Fibers and Fabrics. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • SIELC Technologies. Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (2003). [Study on the Ultraviolet Spectrum in a Series of 2 (1H)-quinoxalin-2-one Derivatives]. Available from: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Available from: [Link]

  • Royal Society of Chemistry. Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • PubChem. 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

  • Semantic Scholar. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available from: [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Institute of Standards and Technology. Quinoline - NIST WebBook. Available from: [Link]

  • ResearchGate. (2015). (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available from: [Link]

  • ATB (Automated Topology Builder). 3,4-Dihydro-2(1H)-quinolinone | C9H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

  • MassBank. (2019). Quinolines and derivatives. Available from: [Link]

  • PubMed. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PubMed. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. Available from: [Link]

  • LCGC Europe. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Available from: [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

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Method

Introduction: The Significance of 3,4-dimethyl-2(1H)-quinolinone

An Application Note for the Quantitative Analysis of 3,4-dimethyl-2(1H)-quinolinone in Solution using a Triple Quadrupole Mass Spectrometer. The quinolinone scaffold is a privileged structure in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of 3,4-dimethyl-2(1H)-quinolinone in Solution using a Triple Quadrupole Mass Spectrometer.

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Derivatives of 3,4-dihydro-2(1H)-quinolinone, a closely related structure, are found in FDA-approved drugs like aripiprazole and cilostazol, which are used to treat schizophrenia and intermittent claudication, respectively.[2] The specific analyte, 3,4-dimethyl-2(1H)-quinolinone, represents a key synthetic intermediate and potential metabolite in the development of novel therapeutics. Its precise and sensitive quantification is paramount for pharmacokinetic studies, metabolic profiling, and quality control in drug manufacturing.

This application note details a robust and highly selective method for the analysis of 3,4-dimethyl-2(1H)-quinolinone utilizing High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The inherent selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for accurate quantification even in complex matrices, a common challenge in drug development.[4]

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is critical for method development. Key properties for 3,4-dimethyl-2(1H)-quinolinone are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₁₁NOInferred from base structure
Molecular Weight 173.21 g/mol Calculated
Monoisotopic Mass 173.0841 g/mol Calculated
Structure A quinolinone core with methyl groups at the 3 and 4 positions.N/A
pKa (estimated) ~1.5 (protonated amine), ~10 (amide N-H)Estimated based on similar structures

Principle of HPLC-MS/MS Analysis

The power of this analytical method lies in the coupling of two high-performance techniques.

  • HPLC Separation: The sample is first injected into an HPLC system. A reversed-phase C18 column separates 3,4-dimethyl-2(1H)-quinolinone from other matrix components based on its moderate polarity.

  • MS/MS Detection & Quantification: The eluent from the HPLC column is directed into an Electrospray Ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte.[5] The triple quadrupole mass spectrometer is set to operate in MRM mode.

    • Q1 (First Quadrupole): Isolates the specific precursor ion of the analyte (m/z 174.1).

    • q2 (Collision Cell): The isolated precursor ions are fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion) generated in the collision cell.

This two-stage mass filtering process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[6]

Experimental Workflow & Protocols

Overall Experimental Design

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) cal_standards Create Calibration Curve (Serial Dilution in 50:50 ACN:H2O) stock->cal_standards sample_prep Prepare QC/Unknown Samples (Dilute in 50:50 ACN:H2O) stock->sample_prep hplc HPLC Separation (Reversed-Phase C18) cal_standards->hplc sample_prep->hplc esi Ionization (Positive ESI) hplc->esi q1 Precursor Ion Selection (Q1: m/z 174.1) esi->q1 q2 Collision-Induced Dissociation (q2: Fragmentation) q1->q2 q3 Product Ion Selection (Q3: m/z 146.1) q2->q3 chromatogram Generate Chromatograms (Peak Integration) q3->chromatogram calibration Build Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quant Quantify Unknowns calibration->quant

Caption: High-level workflow for the quantitative analysis of 3,4-dimethyl-2(1H)-quinolinone.

Protocol 1: Preparation of Standards and Samples

Rationale: Accurate quantification relies on a precise calibration curve. Methanol is an excellent solvent for initial stock solutions due to its polarity and volatility. The working solutions and standards are prepared in a solvent composition that matches the initial mobile phase to ensure good peak shape upon injection.

Step-by-Step Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-dimethyl-2(1H)-quinolinone reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of 50:50 acetonitrile:water.

  • Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock solution using 50:50 acetonitrile:water as the diluent to prepare calibration standards. A suggested range is 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Sample Preparation: Dilute unknown samples with 50:50 acetonitrile:water to ensure the final concentration falls within the linear range of the calibration curve.

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter (e.g., PTFE) before placing them in autosampler vials.[6]

Protocol 2: HPLC-MS/MS System Configuration

Rationale for Parameter Selection:

  • Column: A C18 stationary phase provides robust retention for moderately polar aromatic compounds.

  • Mobile Phase: Acetonitrile is a common organic modifier providing good peak shape and elution strength. Formic acid is added to the aqueous phase to acidify the mobile phase, which promotes the protonation of the analyte ([M+H]⁺) in the ESI source, thereby enhancing signal intensity.[7]

  • Gradient Elution: A gradient program allows for efficient elution of the analyte while ensuring that any late-eluting matrix components are washed from the column.

  • Ionization: ESI in positive mode is chosen because the nitrogen atom in the quinolinone ring is readily protonated.[8]

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. The primary product ion corresponds to the neutral loss of carbon monoxide (CO), a characteristic fragmentation for quinolinone structures.[8] This specific transition provides high selectivity.

HPLC Parameters

ParameterRecommended Setting
System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 2 µL
Gradient 10% B to 95% B in 3 min; Hold at 95% B for 1 min; Return to 10% B in 0.1 min; Equilibrate for 0.9 min
Run Time 5 minutes

Mass Spectrometer Parameters

ParameterRecommended Setting
System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Agilent Jet Stream ESI (Positive)
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 40 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions & Fragmentation

The proposed fragmentation pathway involves the loss of the carbonyl group as neutral carbon monoxide.

fragmentation precursor [M+H]⁺ m/z 174.1 (Precursor Ion) product [M+H - CO]⁺ m/z 146.1 (Product Ion) precursor->product -CO (28 Da loss)

Caption: Proposed fragmentation of protonated 3,4-dimethyl-2(1H)-quinolinone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
3,4-dimethyl-2(1H)-quinolinone (Quantifier) 174.1146.112020
3,4-dimethyl-2(1H)-quinolinone (Qualifier) 174.1118.112025

Expected Results & Performance

This method is expected to yield excellent performance characteristics suitable for demanding research and quality control applications.

  • Chromatography: A sharp, symmetrical chromatographic peak for 3,4-dimethyl-2(1H)-quinolinone should be observed, with an expected retention time of approximately 2.5 minutes under the specified conditions.

  • Linearity: The method should demonstrate excellent linearity over the calibration range (e.g., 0.1 to 500 ng/mL), with a coefficient of determination (R²) > 0.995.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are expected to be in the low ng/mL to high pg/mL range, demonstrating the high sensitivity of the assay.

Table of Expected Method Performance

ParameterExpected Value
Retention Time ~2.5 min
Linear Range 0.1 - 500 ng/mL
> 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Conclusion

The HPLC-MS/MS method detailed in this application note provides a rapid, selective, and highly sensitive protocol for the quantitative analysis of 3,4-dimethyl-2(1H)-quinolinone. The use of MRM on a triple quadrupole mass spectrometer ensures reliable quantification with minimal interference. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various sample matrices.

References

  • Benchchem. Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
  • Kertész, V., & Van, M. C. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Wang, C., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. Refining analytical methods for quinoline compound detection.
  • Stenutz, R. 3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • Unknown. (2010). Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2012). Highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. HETEROCYCLES, Vol. 85, No. 7.
  • Unknown. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available from: [Link]

  • PubChem. 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Li, G., et al. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available from: [Link]

  • Al-Fahad, R. I. (2016). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. Available from: [Link]

  • Blackford, M., et al. (2025). SUPPLEMENTARY DATA. OENO One. Available from: [Link]

  • El-Ghazawy, R. A., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available from: [Link]

  • Wolska, L., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Unknown. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available from: [Link]

  • Li, Y., et al. (2016). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents and Metabolites from the. Pharmacognosy Magazine. Available from: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available from: [Link]

  • Gouezo, A., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available from: [Link]

  • El Gueddari, F., et al. (2023). Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. IMR Press. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Assay Cascade for 2(1H)-Quinolinone, 3,4-dimethyl-

Introduction: The Quinolinone Scaffold and a Strategy for In Vitro Characterization The quinoline and quinolinone scaffolds are foundational structures in medicinal chemistry, recognized for their ability to interact wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold and a Strategy for In Vitro Characterization

The quinoline and quinolinone scaffolds are foundational structures in medicinal chemistry, recognized for their ability to interact with a wide array of biological targets.[1][2] This structural versatility has led to the development of numerous derivatives with significant therapeutic potential, exhibiting activities ranging from anticancer and neuroprotective to antimicrobial and anti-inflammatory.[3][4][5] Compounds based on the 2(1H)-quinolinone core, in particular, have shown promise in diverse therapeutic areas, including oncology and neurodegenerative diseases.[6][7][8]

This document provides a comprehensive guide for the initial in vitro characterization of 2(1H)-Quinolinone, 3,4-dimethyl- , a specific derivative of this important class. As the precise biological activity of a novel compound is often unknown, a systematic, multi-tiered assay approach is essential. This guide is structured as a logical cascade, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating necessary controls and detailed explanations to ensure robust and reproducible data generation.

The following workflow outlines a strategic approach to characterizing the biological profile of 2(1H)-Quinolinone, 3,4-dimethyl-.

G cluster_0 Phase 1: Primary Screening cluster_2 Data Interpretation Compound 2(1H)-Quinolinone, 3,4-dimethyl- MTT Cytotoxicity Assay (MTT) on Cancer & Normal Cell Lines Compound->MTT MIC Antimicrobial Assay (MIC) on Bacterial & Fungal Strains Compound->MIC CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Report Determine IC50 / MIC Identify Primary Biological Activity Guide Further Studies MIC->Report CellCycle->Report Apoptosis->Report Enzyme Enzyme Inhibition Assay (e.g., AChE, Topoisomerase) Enzyme->Report MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Reductase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters cell Absorbance Read Absorbance (~570 nm) Formazan->Absorbance Solubilize & Measure Apoptosis_Workflow cluster_quadrants Data Quadrants Start Treat Cancer Cells with Compound (IC50 concentration) Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Q1 Q1: Necrotic (Annexin V+/PI+) Flow->Q1 Q2 Q2: Late Apoptotic (Annexin V+/PI+) Flow->Q2 Q3 Q3: Live (Annexin V-/PI-) Flow->Q3 Q4 Q4: Early Apoptotic (Annexin V+/PI-) Flow->Q4

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Apoptosis and Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and grow to ~70% confluency.

    • Treat cells with 2(1H)-Quinolinone, 3,4-dimethyl- at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Harvest both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend in 1X Binding Buffer (for apoptosis) or prepare for fixation (for cell cycle).

  • Staining for Apoptosis:

    • Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

  • Staining for Cell Cycle:

    • Fix harvested cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, wash with PBS, and treat with RNase A (100 µg/mL) for 30 minutes at 37°C to prevent staining of RNA.

    • Stain cells with PI (50 µg/mL) for 15 minutes.

    • Analyze by flow cytometry.

Data Analysis and Presentation
  • Apoptosis: Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic).

  • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Arrest% G2/M Arrest
Vehicle Controle.g., 4.1e.g., 2.5e.g., 0e.g., 0
Compound (IC50)e.g., 25.7e.g., 15.3e.g., 5.2e.g., 30.1
Compound (2x IC50)e.g., 40.2e.g., 22.1e.g., 8.9e.g., 45.6

Part 3: Screening for Neuroprotective Potential: AChE Inhibition

Scientific Rationale: Many quinolinone derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. A[7][9][10][11] key target in this area is Acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. I[12]nhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. The Ellman's method is a simple and reliable colorimetric assay to screen for AChE inhibitors. It uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay
  • Reagent Preparation:

    • Prepare solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • AChE solution (from electric eel).

    • DTNB solution (Ellman's reagent).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Test compound: 2(1H)-Quinolinone, 3,4-dimethyl- at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of ATCI solution.

      • 125 µL of DTNB solution.

      • 50 µL of buffer.

      • 25 µL of the test compound solution (or buffer for control).

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Determine the IC50 value by plotting % Inhibition against the log of the compound concentration.

CompoundTargetIC50 (µM)
2(1H)-Quinolinone, 3,4-dimethyl-AChEe.g., 8.5
Donepezil (Control)AChEe.g., 0.02

References

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents Med Chem. Available at: [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. Neliti. Available at: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis, Characterization and Evaluation of in vitro Antitumor Activities of Novel Chalcone-Quinolinone Hybrid Compounds. SciELO. Available at: [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Research J. Pharm. and Tech. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of Molecular Structure. Available at: [Link]

  • One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry. Available at: [Link]

  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Quinolinone Derivatives as Neuroleptic Agents. I. Synthesis and Biological Activities of (4-Pheny1-1-piperaziny1)-propoxy-2 (1H). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Biological activity of natural 2-quinolinones. Natural Product Research. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Quinoline–dihydropyrimidin-2(1H)-one hybrids: Synthesis, biological activity and mechanistic studies. Lirias. Available at: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. Available at: [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Method

Application Note: Translational Cell-Based Assay Cascades for Evaluating 3,4-Dimethyl-2-Quinolone Kinase Inhibitors

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Mechanistic Rationale The 3,4-dimethyl-2-quinolone (and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Rationale

The 3,4-dimethyl-2-quinolone (and its 1H-quinolin-2-one tautomers) structural scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its hydrogen-bonding potential and planar aromatic system, this scaffold effectively mimics the adenine ring of ATP, allowing it to occupy the highly conserved ATP-binding pocket of various kinases. Recent literature has extensively validated quinolone derivatives as potent inhibitors of critical signaling kinases, including Glycogen Synthase Kinase 3β (GSK-3β) [1] and the RAF kinase family (B-RAF/C-RAF) [2].

MOA Receptor Upstream Signal (e.g., RTK Activation) Kinase Target Kinase (e.g., GSK-3β / RAF) Receptor->Kinase Activation Effector Downstream Effector (Phosphorylation) Kinase->Effector ATP Hydrolysis Quinolone 3,4-dimethyl-2-quinolone Derivative Quinolone->Kinase ATP-competitive Inhibition Phenotype Cell Proliferation / Survival Effector->Phenotype Gene Transcription

Figure 1: Mechanism of action for ATP-competitive 3,4-dimethyl-2-quinolone kinase inhibitors.

The Orthogonal Assay Workflow

To establish a robust data package for a 3,4-dimethyl-2-quinolone derivative, we deploy three orthogonal cell-based assays. This workflow ensures that any observed phenotypic toxicity is directly causally linked to the specific inhibition of the target kinase, ruling out non-specific cytotoxicity.

Workflow Culture Intact Cell Culture & Quinolone Treatment CETSA 1. Target Engagement (CETSA) Culture->CETSA Thermal Lysis ICW 2. Functional Assay (In-Cell Western) Culture->ICW Fixation Viability 3. Phenotypic Assay (CellTiter-Glo) Culture->Viability ATP Lysis

Figure 2: Tripartite cell-based assay workflow for evaluating quinolone derivatives.

Experimental Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Before measuring downstream signaling, we must prove the 3,4-dimethyl-2-quinolone derivative physically binds the target kinase inside the living cell. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature (Tₘ) higher.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A375 melanoma cells for B-RAF targets) at 1×106 cells/mL in T-75 flasks. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the 3,4-dimethyl-2-quinolone derivative at 10×Biochemical IC50​ (to ensure saturation) or a DMSO vehicle control (0.1% final concentration) for 1 hour. Self-validation: The short incubation prevents changes in protein expression levels, ensuring observed differences are strictly due to thermal stabilization.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Subject the tubes to 3 cycles of freeze-thaw (liquid nitrogen to 25°C water bath) to lyse the cells without denaturing the remaining soluble proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the ligand-stabilized target kinase remains in the supernatant.

  • Detection: Analyze the soluble fraction via quantitative Western blot using an antibody specific to the target kinase. Calculate the ΔTm​ between vehicle and treated samples.

Protocol 2: In-Cell Western (ICW) for Functional Kinase Inhibition

Causality & Rationale: Confirming binding is not enough; the compound must block catalytic activity. ICW allows for high-throughput, quantitative measurement of intracellular phosphorylation events in their native context, preserving the cellular stoichiometry of kinases and phosphatases.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well black-walled, clear-bottom microplate at 15,000 cells/well. Incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 4 hours to reduce basal kinase activity. Treat with a serial dilution of the 3,4-dimethyl-2-quinolone compound (e.g., 10 µM to 0.1 nM) for 2 hours. Self-validation: Include a known standard inhibitor (e.g., Vemurafenib for B-RAF) as a positive control.

  • Stimulation: Add the appropriate growth factor (e.g., EGF) for 10 minutes to trigger the kinase cascade.

  • Fixation & Permeabilization: Immediately dump media and add 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash 3x with PBS containing 0.1% Triton X-100 (PBST).

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Add primary antibodies multiplexed from different host species: e.g., Rabbit anti-phospho-MEK (downstream of RAF) and Mouse anti-total-MEK. Incubate overnight at 4°C.

  • Secondary Antibody & Imaging: Wash 3x with PBST. Add near-infrared (NIR) fluorescent secondary antibodies (e.g., 800CW anti-Rabbit and 680RD anti-Mouse) for 1 hour. Wash and image on a NIR scanner.

  • Data Normalization: Normalize the phospho-signal (800 nm) to the total protein signal (680 nm) in the exact same well. This corrects for any variations in cell seeding or compound-induced cell detachment, ensuring absolute data integrity.

Protocol 3: ATP-Luminescence Cell Viability Assay

Causality & Rationale: The ultimate goal of a kinase inhibitor in oncology is to halt proliferation or induce apoptosis. Measuring intracellular ATP is the most sensitive and rapid method to quantify metabolically active, viable cells.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 384-well opaque white plate at 2,000 cells/well.

  • Treatment: Apply a 10-point dose-response of the quinolone derivative. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Self-validation: Temperature gradients across the plate can cause edge effects in enzymatic luminescence assays; equilibration is mandatory.

  • Lysis & Luminescence: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multi-mode microplate reader. Calculate the GI₅₀ (Growth Inhibition 50%) using a 4-parameter logistic curve fit.

Representative Data Presentation

When evaluating a novel 3,4-dimethyl-2-quinolone derivative (Compound X) against standard clinical inhibitors, data should be aggregated to highlight the translational drop-off between biochemical and cellular potency.

Table 1: Comparative Profiling of 3,4-Dimethyl-2-Quinolone Derivatives

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular CETSA ΔTm​ (°C)Cellular Phospho-ICW EC₅₀ (nM)Phenotypic Viability GI₅₀ (nM)
Compound X (Novel)B-RAF^(V600E)12.5 ± 1.1+ 4.285.3 ± 5.4145.0 ± 12.0
Compound Y (Novel)GSK-3β36.0 ± 2.5+ 3.8110.5 ± 8.23,200.0 ± 150.0*
Vemurafenib (Control)B-RAF^(V600E)31.0 ± 2.0+ 5.1125.0 ± 10.5210.0 ± 18.5

*Note: The significant shift between Cellular EC₅₀ and Phenotypic GI₅₀ for Compound Y indicates that while the compound successfully inhibits GSK-3β in the cell, the target cell line may possess compensatory survival pathways bypassing GSK-3β inhibition.

Conclusion

The evaluation of 3,4-dimethyl-2-quinolone derivatives requires a rigorous, multi-tiered approach. By moving from biochemical binding to intracellular target engagement (CETSA), quantifying the immediate downstream functional consequence (In-Cell Western), and finally assessing the phenotypic endpoint (Viability), researchers can confidently validate the mechanism of action of their compounds. This self-validating cascade minimizes false positives and ensures that only highly permeable, target-specific quinolone drug candidates advance to in vivo preclinical models.

References

  • Seto S, Yumoto K, Okada K, Asahina Y, Iwane A, Iwago M, Terasawa R, Shreder KR, Murakami K, Kohno Y. "Quinolone derivatives containing strained spirocycle as orally active glycogen synthase kinase 3β (GSK-3β) inhibitors for type 2 diabetics." Bioorganic & Medicinal Chemistry. 2012 Feb 1;20(3):1188-200. URL:[Link][1]

  • Kim HJ, et al. "Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity." International Journal of Molecular Sciences. 2021. URL:[Link][2]

Sources

Application

Application Note &amp; Protocol: A Framework for Evaluating 2(1H)-Quinolinone, 3,4-dimethyl- as an Enzyme Inhibitor

Abstract The 2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including approved drugs like aripiprazole and cilostazol.[1] Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including approved drugs like aripiprazole and cilostazol.[1] Derivatives of this scaffold have been shown to inhibit a wide array of enzymes, such as monoamine oxidase (MAO), chitin synthase, and various kinases, highlighting their therapeutic potential.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the enzyme inhibition potential of a specific derivative, 2(1H)-Quinolinone, 3,4-dimethyl- . We present a generalized, yet detailed, protocol for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition (MOA). The methodologies described herein are designed to be adaptable to various enzyme systems and detection methods (e.g., absorbance, fluorescence, luminescence), providing a robust and self-validating framework for initial screening and in-depth characterization.

Foundational Principles of Enzyme Inhibition

Enzyme inhibition assays are fundamental to drug discovery, serving to identify and characterize molecules that modulate the activity of specific enzyme targets.[5] Understanding the kinetics of these interactions is crucial for interpreting experimental data correctly.

Enzyme Kinetics and Key Parameters

Enzymatic reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[6] Two key parameters emerge from this model:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax, representing the enzyme's apparent affinity for its substrate.

Modes of Reversible Inhibition

An inhibitor's potency is quantified by its IC50 value—the concentration required to reduce enzyme activity by 50%.[7] However, the IC50 can be influenced by assay conditions. To understand the underlying pharmacology, it is essential to determine the mechanism of inhibition, which describes how the inhibitor interacts with the enzyme.[8]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km (lowers affinity) but does not change the Vmax, as the inhibition can be overcome by high concentrations of the substrate.[9]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency.[10] This type of inhibition reduces the Vmax without affecting the Km.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[10]

The following diagram illustrates the fundamental differences between competitive and non-competitive inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) Active Site ES ES Complex Product Formation E->ES + S EI EI Complex No Reaction E->EI + I S Substrate (S) S->E I_comp Competitive Inhibitor (I) I_comp->E ES->E + Product E_nc Enzyme (E) Active Site Allosteric Site ES_nc ES Complex Product Formation E_nc->ES_nc + S EI_nc EI Complex Inactive E_nc->EI_nc + I (at allosteric site) S_nc Substrate (S) I_nc Non-Competitive Inhibitor (I) ES_nc->E_nc + Product ESI_nc ESI Complex No Reaction ES_nc->ESI_nc + I (at allosteric site)

Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.

Protocol: IC50 Determination for 2(1H)-Quinolinone, 3,4-dimethyl-

This protocol provides a step-by-step method for determining the IC50 value of 2(1H)-Quinolinone, 3,4-dimethyl- against a generic enzyme using a 96-well plate format.

Causality Behind Experimental Design
  • Vehicle Control (DMSO): The inhibitor is typically dissolved in DMSO. A vehicle control ensures that the solvent itself does not affect enzyme activity.

  • Positive and Negative Controls: A known inhibitor (positive control) validates the assay's ability to detect inhibition, while a "no enzyme" control (negative control) establishes the background signal.[11]

  • Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrate allows the binding to reach equilibrium, ensuring an accurate measurement of potency.[5]

  • Substrate Concentration: For IC50 determination, the substrate concentration is typically kept constant at or near its Km value. This ensures the assay is sensitive to inhibitors while maintaining a robust signal.[5]

Materials and Reagents
ReagentDetails
Test Compound Stock 10 mM 2(1H)-Quinolinone, 3,4-dimethyl- in 100% DMSO.
Assay Buffer Buffer composition is enzyme-dependent (e.g., 50 mM Tris-HCl, pH 7.5). Must be optimized for the target enzyme's optimal pH and ionic strength.
Enzyme Solution Target enzyme diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).
Substrate Solution Enzyme's substrate diluted in Assay Buffer to a working concentration (e.g., 2X final concentration, typically at Km value).
Positive Control Inhibitor A known inhibitor for the target enzyme (e.g., 10 mM stock in DMSO).
Detection Reagent If required (e.g., for colorimetric or fluorometric readout).
Microplates 96-well, flat-bottom, black or clear plates (depending on detection method).
Instrumentation Microplate reader capable of absorbance or fluorescence measurement.
Experimental Workflow

The following diagram outlines the general workflow for the IC50 determination assay.

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of Inhibitor in Assay Buffer add_inhibitor 1. Add Inhibitor/Controls to wells (e.g., 50 µL) prep_inhibitor->add_inhibitor prep_controls Prepare Controls: - Vehicle (DMSO) - Positive Control - Blanks prep_controls->add_inhibitor add_enzyme 2. Add Enzyme Solution to all wells except blanks (e.g., 25 µL) add_inhibitor->add_enzyme incubate 3. Pre-incubate (e.g., 15 min at RT) Allows for E-I binding add_enzyme->incubate add_substrate 4. Add Substrate Solution to all wells to start reaction (e.g., 25 µL) incubate->add_substrate read_plate 5. Read Plate Kinetically in microplate reader add_substrate->read_plate calc_rate 6. Calculate Reaction Rates (Slope of linear phase) read_plate->calc_rate calc_inhibition 7. Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition plot_curve 8. Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve det_ic50 9. Determine IC50 (Non-linear regression) plot_curve->det_ic50

Caption: Step-by-step workflow for IC50 determination.

Detailed Step-by-Step Protocol
  • Compound Dilution:

    • Prepare a serial dilution series of 2(1H)-Quinolinone, 3,4-dimethyl- from the 10 mM stock. A common approach is a 1:3 dilution series across 8-10 concentrations (e.g., starting from 100 µM down to low nM).

    • Dilutions should be made in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).[5]

  • Plate Setup:

    • Add 50 µL of the diluted inhibitor solutions to the respective wells of the 96-well plate.

    • Add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Vehicle Control" (0% inhibition) wells.

    • Add 50 µL of a known positive control inhibitor to its designated wells.

    • Add 50 µL of Assay Buffer to the "Blank" (no enzyme) wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare the 2X enzyme working solution in chilled Assay Buffer.

    • Add 25 µL of the enzyme solution to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells.

    • Mix the plate gently on an orbital shaker for 30 seconds.

    • Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[12]

  • Reaction Initiation and Measurement:

    • Prepare the 2X substrate working solution in Assay Buffer and bring it to the assay temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells. The total volume is now 100 µL.

    • Immediately place the plate in the microplate reader.[5]

    • Measure the signal (e.g., absorbance at 405 nm, fluorescence at Ex/Em 485/520 nm) every minute for 20-30 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time plot.[5]

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data. The formula is:

    • % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

  • Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Advanced Protocol: Elucidating the Mechanism of Inhibition (MOI)

Once the IC50 is established, the next logical step is to determine the mechanism of inhibition. This provides deeper insight into how the compound interacts with the target.[8]

Experimental Design

The core principle is to measure enzyme kinetics at various fixed concentrations of the inhibitor while varying the substrate concentration.

  • Select Inhibitor Concentrations: Choose several fixed concentrations of 2(1H)-Quinolinone, 3,4-dimethyl- based on its IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).

  • Vary Substrate Concentrations: For each inhibitor concentration (including a 0 µM control), perform a full substrate titration curve (e.g., 8-10 substrate concentrations ranging from 0.1x to 10x Km).

  • Measure Reaction Rates: Follow the kinetic assay protocol described in Section 2.4 to determine the initial velocity (V₀) for every combination of inhibitor and substrate concentration.

Data Analysis and Interpretation
  • Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus [Substrate]. This will visually show the effect of the inhibitor on the enzyme's kinetics.

  • Lineweaver-Burk Plot: To more clearly distinguish the inhibition type, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[6]

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the upper-left quadrant.

By systematically applying these protocols, researchers can move from initial screening to a detailed mechanistic understanding of how 2(1H)-Quinolinone, 3,4-dimethyl- functions as an enzyme inhibitor, providing a solid foundation for further drug development efforts.

References

  • Enzyme kinetics and inhibition studies | Biological... - Fiveable. Fiveable.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • Application Notes and Protocols: Clauszoline M Enzyme Inhibition Assay - Benchchem. BenchChem.
  • Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl. SparkleBox.
  • In Vitro Enzyme Inhibition Assay - Bio-protocol. Bio-protocol.
  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. MIT OpenCourseWare.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. PubMed.
  • Enzyme kinetics and inhibition | PPTX - Slideshare. SlideShare.
  • 2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. Chemistry LibreTexts.
  • Application Notes and Protocols: Determination of NSC 33994 IC50 - Benchchem. BenchChem.
  • Protocol for enzyme assays - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. Azure Biosystems.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. protocols.io.
  • IC50 Determination - edX. edX.
  • Cell viability assays and IC50 calculation - Bio-protocol. Bio-protocol.
  • Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives - PubMed. PubMed.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. Frontiers.
  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl] - ACS Publications. ACS Publications.
  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. PubMed.
  • quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease - RSC Publishing. Royal Society of Chemistry.
  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed. PubMed.
  • One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry. Elsevier.
  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed. PubMed.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - Taylor & Francis. Taylor & Francis Online.
  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed. PubMed.
  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - MDPI. MDPI.
  • (PDF) One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - ResearchGate. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3,4-Dimethyl-2(1H)-quinolinone Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of 3,4-dimethyl-2(1H)-quinolinone (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of 3,4-dimethyl-2(1H)-quinolinone (CAS: 17336-90-2), a critical scaffold in medicinal chemistry.

The most robust route for constructing this benzo-fused lactam is the Knorr Quinoline Synthesis . This two-step process involves the initial condensation of aniline with ethyl 2-methylacetoacetate to form an anilide intermediate (N-phenyl-2-methyl-3-oxobutanamide), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (EAS) and dehydration[1][2].

While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as competitive sulfonation, poor regioselectivity, and thermal degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Mechanistic Workflow

Knorr_Synthesis A Aniline + Ethyl 2-methylacetoacetate B N-phenyl-2-methyl- 3-oxobutanamide A->B Heat (130°C) - EtOH C Protonated Intermediate B->C Eaton's Reagent (H+) D Electrophilic Aromatic Substitution (EAS) C->D Cyclization E 3,4-Dimethyl-2(1H)- quinolinone D->E Dehydration (- H2O)

Mechanistic pathway of the Knorr synthesis for 3,4-dimethyl-2(1H)-quinolinone.

Diagnostic FAQs & Troubleshooting

Q1: My cyclization step yields a black, tarry mixture with less than 30% product recovery. How can I prevent this degradation? A: This is a classic symptom of using concentrated sulfuric acid (H₂SO₄) under prolonged heating. At the temperatures required for Knorr cyclization (90–100 °C), H₂SO₄ acts not only as an acid but as a strong oxidizing and sulfonating agent, leading to competitive sulfonation of the electron-rich aniline ring and subsequent charring[1]. Solution: Switch your catalyst to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA). Methanesulfonic acid provides the necessary protonation for enolization without the oxidative potential of H₂SO₄, while the P₂O₅ acts as a powerful desiccant to irreversibly drive the final dehydration step forward[3].

Q2: NMR analysis of my crude product shows significant contamination with a 4-quinolone byproduct. How do I control the regioselectivity? A: You are observing the Conrad-Limpach byproduct (a 4-quinolone). This occurs when the initial condensation is governed by kinetic control, causing the aniline nitrogen to attack the highly reactive ketone carbonyl rather than the ester carbonyl[1]. Solution: The formation of the desired β-ketoanilide (Knorr intermediate) requires strict thermodynamic control . Ensure the amidation step is run at elevated temperatures (≥ 130 °C). Do not allow the reaction temperature to drop during the addition of the aniline, and continuously remove the ethanol byproduct to shift the equilibrium exclusively toward the anilide.

Q3: The formation of the intermediate N-phenyl-2-methyl-3-oxobutanamide is incomplete, leaving unreacted starting materials. How can I push this to completion? A: The amidation reaction generates ethanol and water (if trace moisture is present), which can readily hydrolyze the newly formed anilide back into aniline and the β-keto ester. Solution: Incorporate activated 4Å molecular sieves directly into the reaction matrix or use a Dean-Stark apparatus with a high-boiling solvent (like xylene). Sequestering the evolving alcohols and moisture prevents the reverse hydrolysis reaction, a technique proven to boost anilide yields to >85%[4].

Q4: The cyclization in PPA takes several hours and the high viscosity makes stirring difficult, leading to uneven heating. Is there a faster method? A: Yes. Conventional conductive heating is highly inefficient for viscous matrices like PPA or Eaton's reagent. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly couples with the highly polar acidic matrix, providing instantaneous, uniform volumetric heating. This accelerates the cyclization from 3 hours down to 15–20 minutes, drastically minimizing the time the molecule spends at degradation-inducing temperatures[5][6].

Quantitative Yield Comparison

The following table summarizes the impact of optimizing the acid catalyst and heating modality on the cyclization of N-phenyl-2-methyl-3-oxobutanamide.

Cyclization MethodAcid CatalystTemp / TimeTypical YieldImpurity Profile
Classical Knorr Conc. H₂SO₄100 °C / 120 min25 - 35%High (Sulfonation, Charring)
Conventional PPA Polyphosphoric Acid100 °C / 180 min60 - 70%Moderate (Unreacted intermediate)
Optimized MAOS Eaton's Reagent100 °C / 20 min85 - 92% Low (Clean conversion)
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-phenyl-2-methyl-3-oxobutanamide (Intermediate)

This protocol utilizes thermodynamic control and moisture sequestration to prevent Conrad-Limpach pathways and hydrolysis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with anhydrous xylene, and a reflux condenser.

  • Reagent Loading: Add aniline (1.0 equiv, 50 mmol), ethyl 2-methylacetoacetate (1.1 equiv, 55 mmol), anhydrous xylene (100 mL), and 5.0 g of freshly activated 4Å molecular sieves.

  • Thermodynamic Heating: Heat the mixture to a vigorous reflux (approx. 135–140 °C). Maintain reflux for 4–6 hours. Validation Check: You should observe the continuous collection of ethanol/water in the Dean-Stark trap.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the aniline spot (visualized with UV or ninhydrin) is consumed.

  • Workup: Filter the hot solution to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. Validation Check: The anilide intermediate will spontaneously crystallize as white/pale-yellow needles.

  • Isolation: Filter the crystals, wash with cold hexanes, and dry under a vacuum.

Protocol B: Microwave-Assisted Cyclization to 3,4-Dimethyl-2(1H)-quinolinone

This protocol utilizes Eaton's reagent and MAOS to eliminate sulfonation and drastically reduce reaction time.

  • Matrix Preparation: In a heavy-walled microwave-safe reaction vial (e.g., 30 mL), add the purified N-phenyl-2-methyl-3-oxobutanamide (10 mmol).

  • Catalyst Addition: Slowly add 10 mL of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Stir briefly to ensure the solid is fully wetted. Note: The mixture will be viscous.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program the reactor to heat to 100 °C with a hold time of 20 minutes (Dynamic power mode, max 300 W)[6][7].

  • Quenching (Critical Step): Allow the vial to cool to 40 °C. Carefully and slowly pour the viscous, acidic mixture into 100 mL of vigorously stirred crushed ice and water. Validation Check: A rapid exothermic dilution will occur, immediately followed by the precipitation of 3,4-dimethyl-2(1H)-quinolinone as a dense, off-white solid.

  • Neutralization & Isolation: Stir the aqueous suspension for 30 minutes to ensure complete breakdown of any polyphosphoric intermediates. Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the analytically pure target compound.

References
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at:[Link]

  • A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. ResearchGate. Available at:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 3,4-dimethyl-2(1H)-quinolinone Synthesis

Welcome to the technical support resource for the synthesis of 3,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. Here, we dissect the reaction, offering troubleshooting advice and in-depth FAQs to streamline your experimental workflow and enhance reaction outcomes.

Introduction to 3,4-dimethyl-2(1H)-quinolinone Synthesis

The 3,4-dimethyl-2(1H)-quinolinone core is a significant scaffold in medicinal chemistry, appearing in various pharmacologically active compounds. Its synthesis, while established, is often plagued by challenges such as low yields, formation of intractable side products, and harsh reaction conditions.[1]

The most common and direct route to this and similar 2-quinolinone structures is the Knorr quinoline synthesis . This reaction involves the acid-catalyzed intramolecular cyclocondensation of a β-ketoanilide.[2] Understanding the nuances of this reaction is critical for successful optimization. This guide will focus primarily on the Knorr synthesis and its optimization, providing the causal logic behind each experimental choice to empower you to overcome common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary causes?

A low or non-existent yield is a frequent issue stemming from several critical factors. The troubleshooting workflow below can help diagnose the root cause.

G Start Low / No Yield Catalyst Suboptimal Catalyst Start->Catalyst Temp Incorrect Temperature Start->Temp Reagents Reagent Quality Issue Start->Reagents Water Presence of Water Start->Water Sol_Catalyst Switch to PPA or PPE. Ensure sufficient acid quantity. Catalyst->Sol_Catalyst Cause Sol_Temp Verify internal reaction temp. Too low: sluggish reaction. Too high: tar formation. Temp->Sol_Temp Cause Sol_Reagents Confirm purity of aniline and β-ketoanilide starting materials. Use freshly prepared reagents. Reagents->Sol_Reagents Cause Sol_Water Use anhydrous reagents and solvents. Reaction produces water; strong dehydrating acid (PPA) is beneficial. Water->Sol_Water Cause

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

  • Inappropriate Catalyst: The Knorr synthesis requires a strong acid to act as both a catalyst and a dehydrating agent. While concentrated sulfuric acid (H₂SO₄) is commonly used, it can be overly aggressive, leading to charring.[1] Polyphosphoric acid (PPA) is often a superior choice as it is an excellent dehydrating agent, though its high viscosity can present handling challenges.[3] A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE), which is also highly effective.[4]

  • Suboptimal Reaction Temperature: This reaction requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.[2] Temperatures are typically in the 150–200 °C range.[2] However, excessive heat can lead to the decomposition of starting materials and the formation of tar, making product isolation nearly impossible.[5] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Presence of Water: The cyclization step involves the elimination of a water molecule. According to Le Châtelier's principle, the presence of water in the reaction mixture can inhibit this equilibrium-driven step.[5] Therefore, using anhydrous reagents and a strong dehydrating catalyst is paramount.

Q2: My reaction has produced a dark, tarry substance. How can I prevent this and salvage my product?

Tar formation is a classic sign of decomposition due to overly harsh reaction conditions.[6]

  • Probable Cause: The primary culprit is almost always excessive temperature or an overly aggressive acid catalyst like H₂SO₄. The highly exothermic nature of the initial mixing can create localized "hot spots" that degrade the organic materials.

  • Preventative Measures:

    • Strict Temperature Control: Add the acid catalyst slowly while cooling the reaction vessel in an ice bath. Use an oil bath and a thermocouple to monitor the internal reaction temperature, not just the bath temperature.

    • Use a Milder Acid System: Switch from concentrated H₂SO₄ to PPA, which often gives cleaner reactions.[3]

  • Salvage Strategy: Attempting to isolate the product from tar is difficult. If a small amount of solid is suspended in the tar, you can try triturating the entire mass with a large volume of a solvent in which the product is sparingly soluble but the tar is not (e.g., cold ethanol or diethyl ether). This may allow you to crash out and filter the desired product, which will then require extensive purification by column chromatography.

Q3: The reaction is very slow and stalls before all the starting material is consumed. What should I do?

A stalled reaction typically points to insufficient activation energy or catalyst deactivation.

  • Probable Causes & Solutions:

    • Insufficient Temperature: The reaction may not have reached the required temperature for efficient cyclization. Safely and gradually increase the temperature by 10-15 °C and monitor the progress by Thin Layer Chromatography (TLC).[7]

    • Poor Substrate Reactivity: If your starting aniline has strong electron-withdrawing groups, the aromatic ring will be deactivated towards the key electrophilic substitution step, slowing the reaction considerably. In this case, a longer reaction time or a more forceful catalyst system may be required.

    • Inadequate Mixing: For viscous reagents like PPA, vigorous mechanical stirring is essential to ensure a homogenous reaction mixture and efficient heat transfer.

Frequently Asked Questions (FAQs)

What is the recommended starting material for synthesizing 3,4-dimethyl-2(1H)-quinolinone via the Knorr synthesis?

The ideal starting material is 3-methylacetoacetanilide . The reaction proceeds via an intramolecular cyclization where the aniline ring attacks one of the keto-positions. Subsequent dehydration leads to the quinolinone product.

How should I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most practical method.[6]

  • Mobile Phase: A good starting point for the solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2).

  • Procedure: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot from the hot reaction mixture, quench it in a vial with a suitable solvent like ethyl acetate, and spot it on a TLC plate alongside a spot of your starting material.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically lower Rf spot corresponding to the more polar quinolinone product is dominant.

What is the best practice for working up and purifying the final product?

Once the reaction is complete (as determined by TLC), the work-up and purification are critical for obtaining a pure compound.

  • Quenching: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice or into ice-cold water. This will hydrolyze the acid and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as aqueous sodium hydroxide or ammonia, until it is slightly basic. This ensures your product is in its free form.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane (3 x volume).[6]

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.[8]

  • Purification: After removing the solvent under reduced pressure, the crude product will likely be an off-white or brownish solid. The most effective purification method is flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[8]

Are there any modern, "greener" alternatives to the classical Knorr synthesis?

Yes, modern organic synthesis aims to reduce harsh conditions and waste.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating, which can minimize side product formation.[6]

  • Ionic Liquids: Brønsted-acidic ionic liquids have been used as recyclable catalysts and solvents, leading to cleaner reactions compared to using stoichiometric amounts of strong mineral acids.[6]

Optimized Experimental Protocol: Knorr Synthesis of 3,4-dimethyl-2(1H)-quinolinone

This protocol provides a robust, step-by-step methodology based on the principles of the Knorr synthesis.

G Start Start: Combine Reagents Heat Heat Reaction Mixture (e.g., 160°C) Start->Heat Step 1 Monitor Monitor by TLC Heat->Monitor Step 2 Cool Cool to Room Temp. Monitor->Cool Step 3 (upon completion) Quench Quench on Ice-Water Cool->Quench Step 4 Neutralize Neutralize with Base (e.g., NaOH) Quench->Neutralize Step 5 Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Step 6 Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Step 7 Concentrate Concentrate in vacuo Dry->Concentrate Step 8 Purify Purify by Column Chromatography Concentrate->Purify Step 9 End End: Pure Product Purify->End Step 10

Caption: General workflow for the synthesis and purification.

Materials:

  • 3-methylacetoacetanilide (1.0 eq)

  • Polyphosphoric acid (PPA) (10-15 wt. eq)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermocouple, add 3-methylacetoacetanilide.

  • Catalyst Addition: Slowly and carefully add polyphosphoric acid to the flask. The mixture will be very viscous.

  • Heating: Begin vigorous stirring and heat the mixture in an oil bath to 150-160 °C. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: After completion, allow the flask to cool to about 80-90 °C (so the PPA is still manageable) and very carefully pour the contents onto a large beaker of crushed ice with stirring.

  • Precipitation & Neutralization: A solid precipitate should form. Continue stirring until all the ice has melted. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (check with pH paper).

  • Filtration: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude solid. Further purify by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure 3,4-dimethyl-2(1H)-quinolinone.

Summary of Key Optimization Parameters

For ease of reference, the table below summarizes the critical parameters and our expert recommendations for optimizing the synthesis of 3,4-dimethyl-2(1H)-quinolinone.

ParameterConventional MethodRecommended OptimizationRationale for Optimization
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)PPA is a superior dehydrating agent and generally results in cleaner reactions with less charring.[3]
Temperature 180-200 °C150-160 °CA slightly lower, tightly controlled temperature minimizes the risk of decomposition and tar formation.[5]
Monitoring Reaction timeThin Layer Chromatography (TLC)TLC provides real-time data on reaction completion, preventing unnecessary heating that can degrade the product.[7]
Work-up Dilution & ExtractionQuench on ice, neutralize, filterQuenching on ice provides better control and often precipitates a crude solid that is easier to handle than a direct extraction.
Heating Oil BathMicrowave IrradiationMicrowave heating can drastically cut reaction times and improve yields through efficient, uniform heating.[6]

References

  • HETEROCYCLES. (2012). Highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. [Link]

  • MDPI. (2022). methanone. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]

  • Filo. (2025). Explain the Knorr Quinoline synthesis. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Cambridge University Press & Assessment. (n.d.). Knorr Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Troubleshooting

3,4-dimethyl-2(1H)-quinolinone stability issues and degradation products

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3,4-dimethyl-2(1H)-quinolinone. This document is design...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,4-dimethyl-2(1H)-quinolinone. This document is designed to provide in-depth, practical guidance on the stability challenges and degradation profiles you may encounter during your research and development activities. As there is limited published literature specifically detailing the stability of 3,4-dimethyl-2(1H)-quinolinone, this guide synthesizes information based on the well-established chemistry of the 2(1H)-quinolinone core scaffold, related heterocyclic compounds, and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2]

Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate, identify, and troubleshoot stability-related issues, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,4-dimethyl-2(1H)-quinolinone?

Based on the chemistry of the 2(1H)-quinolinone scaffold, the primary stability concerns are susceptibility to hydrolysis (both acidic and basic), photodegradation, and oxidation.[3][4][5] The lactam (cyclic amide) bond in the quinolinone ring is a key functional group prone to hydrolytic cleavage.[5] Furthermore, quinolone structures are known to be sensitive to light, which can induce dimerization or photo-oxidation.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

To mitigate potential degradation, 3,4-dimethyl-2(1H)-quinolinone should be stored in a cool, dry, and dark environment. We recommend storage in amber vials or light-blocking containers at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of analytical standards or bulk material.

Q3: What is a "forced degradation" study, and why is it necessary for my work with this compound?

A forced degradation or stress testing study intentionally exposes the compound to harsh conditions (e.g., high heat, UV light, strong acids, bases, and oxidizing agents) to accelerate its decomposition.[2][6] These studies are critical for several reasons:

  • Identifying Degradation Products: They help identify the most likely degradation products that could form during storage or use.[1]

  • Understanding Degradation Pathways: They provide insight into the chemical breakdown mechanisms of the molecule.[2]

  • Developing Stability-Indicating Methods: The results are essential for developing and validating analytical methods (like HPLC) that can separate the intact compound from all its potential degradation products, ensuring accurate quantification.[2][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: I'm observing unexpected new peaks in my HPLC chromatogram after my sample was left on the benchtop for a few hours. What could they be?

This is a common issue likely caused by photodegradation. The quinolone core is known to be sensitive to ambient and UV light, which can be sufficient to cause detectable degradation in a matter of hours.[4]

  • Causality: Exposure to light, particularly in solution, can generate photoproducts. These may include dimers, oxides, or other rearranged structures.[3][4]

  • Troubleshooting Steps:

    • Confirm Light Sensitivity: Prepare a fresh solution of your compound. Analyze a portion immediately (T=0). Protect the remaining solution from light by wrapping the vial in aluminum foil and keeping it in a drawer. Analyze it again after several hours. Compare this to an unprotected sample left on the benchtop for the same duration. A significant increase in impurity peaks in the unprotected sample confirms photosensitivity.

    • Mitigation: Always work with solutions of 3,4-dimethyl-2(1H)-quinolinone in amber glassware or foil-wrapped containers. Minimize the exposure of samples in the autosampler to light if possible.

    • Identification: To identify the new peaks, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradants, which provides crucial clues to their structures.[5]

Q2: My compound's purity is decreasing during storage in an acidic or basic buffer. What is the likely degradation pathway?

The most probable cause is the hydrolysis of the lactam (cyclic amide) bond within the 2(1H)-quinolinone ring system.[5]

  • Causality:

    • Acidic Conditions: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening.

    • Basic Conditions: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring.

  • Expected Degradant: The primary product of hydrolysis would be a substituted 3-(2-aminophenyl)but-2-enoic acid derivative resulting from the cleavage of the N1-C2 bond.

  • Troubleshooting Steps:

    • pH Stability Profile: Conduct a simple experiment by dissolving the compound in buffers of varying pH (e.g., pH 2, 7, 9) and monitoring the purity by HPLC over time (e.g., 0, 4, 8, 24 hours).

    • Structure Elucidation: Use LC-MS/MS to confirm the mass of the suspected ring-opened product. The mass should correspond to the parent compound + 18 amu (the addition of a water molecule).

Q3: I see a loss of my main compound peak in my HPLC analysis, but no significant new peaks are appearing. What could be happening?

This scenario suggests a few possibilities:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection.[5]

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to check for non-UV active species.

  • Precipitation: The parent compound or a degradation product might be precipitating out of the solution, especially if the solvent composition or temperature changes.[5]

    • Solution: Visually inspect your sample vials for any precipitate. Check the solubility of your compound and potential degradants in the chosen solvent system.

  • Formation of High Molecular Weight Polymers: Degradation may lead to polymerization, resulting in products that may not elute from the HPLC column or are too broadly dispersed to be detected as sharp peaks.

    • Solution: Analyze the sample using Size Exclusion Chromatography (SEC) to investigate the presence of high molecular weight species.

Diagrams: Workflows and Degradation Pathways

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Characterization cluster_eval 4. Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Aliquot oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Aliquot thermal Thermal (Solid & Solution, 80°C) stock->thermal Aliquot photo Photolytic (ICH Option 1 or 2) stock->photo Aliquot quench Neutralize/Quench (as needed) acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc HPLC-UV Analysis (Quantify Degradation) quench->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms For unknown peaks method Confirm Method is Stability-Indicating hplc->method pathway Elucidate Degradation Pathways lcms->pathway

Caption: Forced degradation experimental workflow.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation (e.g., H2O2) parent 3,4-dimethyl-2(1H)-quinolinone hydro_prod Ring-Opened Product (Substituted 3-(2-aminophenyl)but-2-enoic acid) parent->hydro_prod H+ or OH- / H2O photo_prod1 Dimers parent->photo_prod1 UV/Visible Light photo_prod2 Oxidized Products parent->photo_prod2 UV/Visible Light ox_prod1 N-Oxide parent->ox_prod1 [O] ox_prod2 Hydroxylated Ring Products parent->ox_prod2 [O]

Caption: Potential degradation pathways for 3,4-dimethyl-2(1H)-quinolinone.

Protocols for Stability Assessment

The following are starting-point protocols for conducting forced degradation studies, consistent with ICH guidelines.[1] The goal is to achieve 5-20% degradation of the active substance.[1] These conditions may need to be adjusted (e.g., time, temperature, reagent concentration) based on the observed stability of the compound.

Analytical Method: Stability-Indicating HPLC-UV

This method is designed to separate the parent compound from its potential degradation products.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)
Injection Vol. 10 µL

Protocol 1: Acid-Induced Degradation [5]

  • Sample Preparation: Prepare a solution of 3,4-dimethyl-2(1H)-quinolinone in a 50:50 mixture of acetonitrile and 0.1 M HCl to a final concentration of ~0.5 mg/mL.

  • Stress Condition: Heat the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize each aliquot by adding an equimolar amount of NaOH.

  • Analysis: Analyze by the stability-indicating HPLC-UV method.

Protocol 2: Base-Induced Degradation [5]

  • Sample Preparation: Prepare a solution of 3,4-dimethyl-2(1H)-quinolinone in a 50:50 mixture of acetonitrile and 0.1 M NaOH to a final concentration of ~0.5 mg/mL.

  • Stress Condition: Keep the solution at room temperature. Basic hydrolysis is often rapid.

  • Time Points: Withdraw aliquots at shorter intervals (e.g., 0, 30 min, 1, 2, 4 hours).

  • Quenching: Before analysis, neutralize each aliquot by adding an equimolar amount of HCl.

  • Analysis: Analyze by the stability-indicating HPLC-UV method.

Protocol 3: Oxidative Degradation

  • Sample Preparation: Prepare a solution of 3,4-dimethyl-2(1H)-quinolinone in acetonitrile to a final concentration of ~0.5 mg/mL. Add hydrogen peroxide to a final concentration of 3%.

  • Stress Condition: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: No quenching is typically required, but dilution with the mobile phase is recommended.

  • Analysis: Analyze by the stability-indicating HPLC-UV method.

Protocol 4: Thermal Degradation

  • Solid State: Place a small amount of solid compound in a vial and heat at 80°C. At each time point, dissolve a portion to the target concentration for analysis.

  • Solution State: Prepare a solution of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 ACN:H2O). Heat in a sealed vial at 80°C, protected from light.

  • Time Points: Analyze at intervals such as 0, 1, 3, and 5 days.

  • Analysis: Cool samples to room temperature before analyzing by the stability-indicating HPLC-UV method.

Protocol 5: Photolytic Degradation [3][4]

  • Sample Preparation: Prepare a solution of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 ACN:H2O).

  • Control Sample: Prepare an identical solution and wrap the vial completely in aluminum foil.

  • Stress Condition: Place both the sample and control vials in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).

  • Analysis: Analyze both the exposed sample and the dark control by the stability-indicating HPLC-UV method.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the chemistry of the quinolinone scaffold. Identification requires characterization by techniques such as LC-MS/MS.

Stress ConditionLikely Degradation PathwayPotential Products
Acid/Base Hydrolysis Lactam (amide) bond cleavageRing-opened amino acid derivatives
Oxidation N-oxidation, aromatic ring oxidationN-oxides, hydroxylated quinolinones
Photolysis Dimerization, photo-oxidationDimers, various photoproducts
Thermal General decompositionFragmentation products (CO, CO2, NOx under severe heat)[7]

This guide provides a comprehensive framework for investigating the stability of 3,4-dimethyl-2(1H)-quinolinone. By understanding the potential liabilities of the molecule and employing systematic troubleshooting and analytical strategies, you can ensure the quality and accuracy of your research.

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed.
  • BenchChem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. BenchChem Tech Support.
  • MDPI. (2024).
  • Royal Society of Chemistry. (2012). Analytical Methods. Anal. Methods, 4, 4230-4236.
  • ACS Publications. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology.
  • MDPI. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5486.
  • ResearchGate. (n.d.). (PDF)
  • ResolveMass Laboratories. (2026).
  • Kaur, R., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(4), 1-5.
  • Chen, C. Y., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8702-8709.
  • BioPharm International. (2026).
  • da Silva, B. F., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 106(3), 845-850.
  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
  • Thermo Fisher Scientific. (2010).

Sources

Optimization

Technical Support Center: NMR Interpretation for 2(1H)-Quinolinone, 3,4-dimethyl-

Executive Overview & Mechanistic Context Accurate structural characterization of 2(1H)-quinolinone (carbostyril) derivatives is critical in drug discovery, as this scaffold is a privileged pharmacophore in numerous kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Context

Accurate structural characterization of 2(1H)-quinolinone (carbostyril) derivatives is critical in drug discovery, as this scaffold is a privileged pharmacophore in numerous kinase inhibitors and anticancer agents. Interpreting the NMR spectra of 2(1H)-Quinolinone, 3,4-dimethyl- presents specific analytical challenges: distinguishing between the adjacent aliphatic methyl groups, managing solvent-dependent tautomeric equilibria, and resolving overlapping aromatic signals.

This guide is designed as a self-validating system . We do not simply list chemical shifts; we provide orthogonal 2D NMR methodologies (NOESY and HMBC) to ensure that every structural assignment is independently verified, eliminating ambiguity in your spectral analysis.

Standard Reference Data: Quantitative Chemical Shifts

The following table summarizes the expected quantitative NMR data for 2(1H)-Quinolinone, 3,4-dimethyl-. Data is calibrated for samples dissolved in DMSO- d6​ to lock the tautomeric equilibrium into the lactam form[1].

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Mechanistic Assignment Logic
N1-H 11.5 – 12.0br s (1H)N/AHighly deshielded lactam proton; strongly hydrogen bonds with DMSO[1].
C2 N/AN/A161.0 – 163.0Carbonyl carbon; highly deshielded[2].
C3 N/AN/A~128.0 α -carbon of the α,β -unsaturated lactam system.
C3-CH 3​ ~2.1s (3H)12.0 – 15.0Shielded relative to C4-CH 3​ due to cross-conjugation electron density.
C4 N/AN/A~142.0 β -carbon of the α,β -unsaturated system; highly deshielded.
C4-CH 3​ ~2.3 – 2.4s (3H)15.0 – 18.0Deshielded due to the anisotropic effect of the adjacent aromatic ring.
C5 ~7.6 – 7.8d (1H)~125.0Aromatic CH; identifiable via spatial proximity (NOE) to C4-CH 3​ .
C6 ~7.2 – 7.3t (1H)~122.0Aromatic CH; standard ortho/meta coupling patterns.
C7 ~7.4 – 7.5t (1H)~130.0Aromatic CH; standard ortho/meta coupling patterns.
C8 ~7.3 – 7.4d (1H)~115.0Aromatic CH; shielded by the adjacent electron-donating nitrogen atom.

Troubleshooting Guides

Issue 1: Missing or Broadened NH Signal in 1 H NMR

Symptom: The N1-H peak (~11.8 ppm) is completely missing from the spectrum or appears as a massive, indistinguishable baseline hump. Causality: The lactam N-H proton is acidic and undergoes rapid chemical exchange with trace moisture in the solvent. When using non-anhydrous CDCl 3​ , the exchange rate broadens the signal. Solution: Switch your solvent to anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, forming a stable solvation complex with the lactam NH. This effectively slows down the chemical exchange rate on the NMR timescale, resulting in a sharp, distinct singlet[1].

Issue 2: Ambiguity in Methyl Group Assignments (C3 vs. C4)

Symptom: Two distinct methyl singlets appear at ~2.1 ppm and ~2.4 ppm. 1D NMR alone cannot definitively prove which is the C3-methyl and which is the C4-methyl. Causality: While the C4-methyl is generally more deshielded due to the anisotropic cone of the fused benzene ring, relying solely on 1D chemical shift predictions is scientifically unsound and prone to error. Solution: Implement a self-validating 2D NMR workflow. Use NOESY to establish spatial relationships (C4-CH 3​ correlates to the H5 aromatic proton) and HMBC to establish through-bond connectivity (C3-CH 3​ correlates to the C2 carbonyl)[3]. (See Section 4 for the protocol).

Issue 3: Unexpected Minor Peaks and Baseline Splitting (The Tautomerism Problem)

Symptom: The spectrum shows a major set of expected peaks, but also a minor set of structurally similar peaks (e.g., a minor peak near the methyl signals and a shift in the aromatic region), mimicking an impurity. Causality: Quinolin-2(1H)-one derivatives exist in a tautomeric equilibrium between the 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. While the lactam form is stabilized by hydrogen-bonded dimerization in the solid state[4], dissolving the compound in solvents of varying polarity can shift this equilibrium, causing the lactim tautomer to appear as a minor species[5]. Solution: To collapse the equilibrium and obtain a clean spectrum of a single species, use a highly polar aprotic solvent (DMSO- d6​ ) which heavily favors and locks the lactam tautomer[4].

Experimental Protocols: Self-Validating 2D NMR Workflow

To guarantee absolute trustworthiness in your structural assignments, follow this step-by-step methodology to orthogonally verify the C3 and C4 methyl groups.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 2(1H)-Quinolinone, 3,4-dimethyl-.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (ensure the solvent ampoule is freshly opened to prevent water contamination).

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D 1 H NMR Acquisition

  • Acquire a standard 1D 1 H spectrum (minimum 400 MHz, 16 scans).

  • Reference the residual DMSO- d6​ solvent peak to exactly 2.50 ppm[1].

  • Identify the two methyl singlets in the 2.0–2.5 ppm aliphatic region.

Step 3: 2D NOESY Acquisition (Spatial Validation)

  • Acquire a 2D NOESY spectrum with a mixing time ( tm​ ) optimized for small molecules (typically 300–500 ms).

  • Analyze the cross-peaks: Locate the aromatic doublet at ~7.7 ppm (H5).

  • The methyl singlet that shows a strong spatial NOE cross-peak to H5 is definitively the C4-methyl .

Step 4: 2D HMBC Acquisition (Through-Bond Validation)

  • Acquire a 2D HMBC spectrum optimized for long-range nJCH​ couplings (typically 8 Hz).

  • Locate the highly deshielded C2 carbonyl carbon at ~161–163 ppm in the 13 C dimension[2].

  • The methyl singlet that shows a strong 3J cross-peak to the C2 carbonyl is definitively the C3-methyl [3]. This orthogonally validates the NOESY assignment.

Decision Matrix Visualization

NMR_Workflow A Acquire 1H NMR Identify 2 Methyl Singlets B Acquire 2D NOESY Check Spatial Correlations A->B C NOE to H5 (Aromatic)? B->C D Assign as C4-Methyl C->D Yes E Assign as C3-Methyl C->E No F Acquire 2D HMBC Check 3J-Couplings D->F E->F G Cross-peak to C2 Carbonyl? F->G H Confirms C3-Methyl G->H Yes I Confirms C4-Methyl G->I No

Logical workflow for resolving C3/C4 methyl assignments using 2D NOESY and HMBC NMR.

Frequently Asked Questions (FAQs)

Q: Why is my C2 carbonyl peak not visible in the 13 C spectrum? A: Quaternary carbons, particularly carbonyls, lack attached protons to facilitate dipole-dipole relaxation, resulting in very long T1​ relaxation times. To resolve this, increase your relaxation delay ( D1​ ) to 2–3 seconds and increase the total number of scans.

Q: Can I use CDCl 3​ instead of DMSO- d6​ for routine checks? A: Yes, but be prepared for spectral variations. In CDCl 3​ , the N-H peak will likely shift significantly upfield or broaden into the baseline. Furthermore, the tautomeric equilibrium may shift slightly, potentially introducing trace lactim signals that complicate integration[1][6].

Q: How do I confirm the exact substitution pattern on the aromatic ring? A: Utilize a 2D COSY spectrum. The H5-H6-H7-H8 protons form an isolated spin system. You will observe a continuous chain of 3J couplings forming a distinct doublet-triplet-triplet-doublet (d-t-t-d) pattern, confirming an unsubstituted fused benzene ring.

References

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega.[Link]

  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors | The Journal of Organic Chemistry.[Link]

  • Investigation of the Anticancer Effect of α -Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - MDPI.[Link]

  • 1 H-NMR spectrum of compound II - ResearchGate.[Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - ResearchGate.[Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - Semantic Scholar.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Biological Evaluation of 3,4-Dimethyl-2(1H)-quinolinone Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis, structural optimization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis, structural optimization, and biological evaluation of 3,4-dimethyl-2(1H)-quinolinone (carbostyril) derivatives.

These compounds are highly valued for their diverse pharmacological profiles, particularly as potent antiplatelet and anti-inflammatory agents. However, their unique physicochemical properties—such as lactam-lactim tautomerism and high lipophilicity—require precise experimental control.

Optimization Workflow Overview

Before diving into specific troubleshooting steps, it is essential to understand the holistic pipeline for developing these derivatives. The workflow below maps the critical path from core synthesis to structure-activity relationship (SAR) optimization.

Workflow A Core Synthesis (3,4-Dimethyl-2(1H)-quinolinone) B Regioselective Modification (N-Alkylation / O-Alkylation) A->B C Physicochemical Profiling (Solubility & ADMET) B->C D In Vitro Biological Assays (Platelet Aggregation / PAF) C->D E Lead Optimization (SAR Iteration) D->E E->B Iterative Refinement

Caption: Experimental workflow for the optimization of 3,4-dimethyl-2(1H)-quinolinone derivatives.

Troubleshooting Guides & FAQs

Module A: Synthesis & Structural Modification

Q1: During the structural diversification of 3,4-dimethyl-2(1H)-quinolinone, I am isolating a mixture of N-alkylated and O-alkylated products. How can I achieve regioselective N-alkylation? Causality & Solution: The quinolin-2(1H)-one scaffold exhibits lactam-lactim tautomerism, presenting two competing nucleophilic centers (N1 and O2). Under standard basic conditions, the ambient nucleophile yields a mixture of products. To drive exclusive N-alkylation, utilize a soft base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., DMF) at elevated temperatures. The polar aprotic solvent preferentially solvates the potassium cation, leaving the harder nitrogen nucleophile free to attack the alkyl halide via an SN​2 mechanism.

Conversely, if O-alkylation is your goal, utilizing silver carbonate ( Ag2​CO3​ ) in a non-polar solvent (such as benzene) is highly effective[1]. The silver ion strongly coordinates with the halogen of the alkylating agent, sterically hindering the nitrogen and directing the attack to the oxygen atom[1].

Q2: I want to evaluate the effect of replacing the carbonyl oxygen with sulfur (thionation) on biological activity. What is the most efficient method? Causality & Solution: Thionation increases the lipophilicity of the core, which can enhance cell membrane penetration. Standard thionation using Lawesson's reagent can sometimes be sluggish with sterically hindered 3,4-dimethyl derivatives. A highly efficient alternative is using tetraphosphorus decasulfide ( P4​S10​ ) in acetonitrile under reflux, which reliably yields 3,4-dimethylquinoline-2(1H)-thione with excellent conversions[2].

Module B: Biological Evaluation (Antiplatelet & Anti-inflammatory Assays)

Q3: My synthesized 3,4-dimethyl-2(1H)-quinolinone derivatives show poor aqueous solubility, causing precipitation in the assay buffer. How can I resolve this? Causality & Solution: Carbostyril cores are highly lipophilic and prone to strong intermolecular π−π stacking. To troubleshoot assay solubility:

  • Pre-dissolve the compound in 100% anhydrous DMSO.

  • Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v). Higher concentrations of DMSO will independently alter cell membrane fluidity and artificially suppress platelet aggregation, leading to false-positive IC50​ readings.

Q4: My washed rabbit platelet aggregation assays are yielding inconsistent baseline readings and highly variable IC50​ values. What is the root cause? Causality & Solution: High variability in turbidimetric platelet aggregation assays is almost always an artifact of unintended platelet pre-activation during the isolation and washing steps. Platelets are highly sensitive to temperature drops; centrifuging blood at 4°C induces cold-activation by altering the lipid raft organization of the platelet membrane. Actionable Fix: Ensure all centrifugation steps are performed strictly at room temperature (22–25°C). Furthermore, introduce a reversible platelet inhibitor, such as Prostacyclin ( PGI2​ ), into the initial washing buffer to maintain the platelets in a resting state during mechanical stress. You must ensure the PGI2​ is completely washed out before adding your quinolinone derivatives to avoid masking their true antiplatelet activity[3].

Mechanistic Insights: Pharmacological Signaling

When optimizing 3,4-dimethyl-2(1H)-quinolinone derivatives for antiplatelet activity, it is crucial to understand their primary mechanism of action. Many derivatives in this class act as Platelet-Activating Factor (PAF) receptor antagonists. By blocking the PAF receptor, these compounds prevent the downstream activation of Phospholipase C (PLC), thereby halting the release of intracellular calcium ( Ca2+ ) required for platelet aggregation[3].

Pathway Q Quinolinone Derivatives PAF PAF Receptor (Antagonism) Q->PAF Blocks PLC Phospholipase C (Inhibition) PAF->PLC Prevents Activation Ca Intracellular Ca2+ (Depletion) PLC->Ca Lowers Release Agg Platelet Aggregation (Suppressed) Ca->Agg Inhibits

Caption: Pharmacological signaling pathway of quinolinone derivatives via PAF receptor antagonism.

Standardized Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, utilize the following self-validating protocols.

Protocol 1: Regioselective N-Alkylation of 3,4-Dimethyl-2(1H)-quinolinone
  • Preparation: Dissolve 3,4-dimethyl-2(1H)-quinolinone (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add K2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes to generate the nucleophilic lactam anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.2 eq) while maintaining vigorous stirring. Heat the reaction mixture to 80°C for 4-6 hours.

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Validation metric: The N-alkylated product will consistently exhibit a lower Rf​ value compared to any trace O-alkylated byproduct due to the exposed, highly polar carbonyl dipole.

  • Workup: Quench with ice water, extract with EtOAc, wash the organic layer with brine to remove residual DMF, and purify via flash column chromatography.

Protocol 2: Turbidimetric Platelet Aggregation Assay (Anti-PAF Activity)
  • Blood Collection: Collect whole rabbit blood into 3.8% sodium citrate at a 9:1 (v/v) ratio to prevent coagulation.

  • PRP Isolation: Centrifuge at 200 × g for 10 minutes at exactly 25°C to obtain Platelet-Rich Plasma (PRP).

  • Washing: Add Prostacyclin ( PGI2​ , 10 ng/mL) to the PRP. Centrifuge at 800 × g for 10 minutes to pellet the resting platelets. Resuspend the pellet in Tyrode's buffer (pH 7.4) devoid of PGI2​ . Adjust the concentration to 3×108 platelets/mL.

  • Self-Validating Step: Run a baseline aggregation curve using only the buffer. Validation metric: If light transmission increases by >5% over 3 minutes without an agonist, the platelets are pre-activated. The batch must be discarded to prevent skewed IC50​ data.

  • Evaluation: Incubate 400 µL of the validated platelet suspension with 5 µL of the quinolinone derivative (in DMSO) for 3 minutes at 37°C. Induce aggregation using PAF (1 nM) and record light transmission for 5 minutes using a standard aggregometer[3].

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The table below summarizes the comparative biological activity of representative 3,4-dimethyl-2(1H)-quinolinone derivatives against various aggregation inducers. Notice how specific structural modifications selectively enhance anti-PAF and anti-Arachidonic Acid (AA) activity while remaining inactive against Thrombin[3].

Compound IDR-Group Substitution (N1)PAF Aggregation IC50​ (µM)AA Aggregation IC50​ (µM)Thrombin Aggregation IC50​ (µM)
Core Scaffold -H>50.00>50.00>50.00
Derivative A -CH₃24.5131.20>50.00
Derivative B -CH₂-Ph8.4512.65>50.00
Derivative C -CH₂-Ph-4-F3.511.85>26.78

Data Interpretation: The introduction of a fluorinated benzyl group (Derivative C) dramatically increases the binding affinity to the PAF receptor, lowering the IC50​ to 3.51 µM, making it a prime candidate for further lead optimization[3].

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities (MDPI). Source detailing the regioselective O-alkylation of quinolones using silver carbonate.[Link]

  • α‐Methylidene‐γ‐butyrolactones: Synthesis and evaluation of quinolin‐2(1H)‐one derivatives (Researcher.life). Source detailing the biological evaluation of quinolin-2(1H)-one derivatives against PAF, AA, and Thrombin-induced platelet aggregation.[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities (Preprints.org). Source detailing the thionation and structural diversification of 3,4-dimethylquinolin-2(1H)-one cores.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,4-Dimethyl-2(1H)-quinolinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals transitioning the synthesis of 3,4-dimethyl-2(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals transitioning the synthesis of 3,4-dimethyl-2(1H)-quinolinone from milligram-scale discovery to multi-kilogram pilot production.

Route Selection & Mechanistic Causality

The synthesis of 3,4-dimethyl-2(1H)-quinolinone (also recognized as 3,4-dimethylcarbostyril, CAS: 17336-90-2) is a foundational process in the development of quinolone-based therapeutics, tracked in regulatory databases under the1[1].

While discovery-scale chemistry frequently relies on radical cyclizations utilizing 2[2], or advanced3[3], these methodologies are unsuitable for multi-kilogram scale-up due to heavy metal toxicity, specialized equipment requirements, and high E-factors. For industrial scale-up, we rely on two robust, field-proven pathways:

  • Route A: The Knorr Cyclization (Acid-Catalyzed) This classical route involves the condensation of aniline with ethyl 2-methylacetoacetate, followed by cyclization in Polyphosphoric Acid (PPA). Causality: PPA is selected over concentrated H₂SO₄ because its polymeric nature provides a mild dehydrating environment that suppresses electrophilic sulfonation of the aromatic ring, ensuring high chemoselectivity.

  • Route B: The Intramolecular Heck Cyclization (Pd-Catalyzed) This modern route utilizes N-(2-iodophenyl)tiglamide. Causality: By employing a Pd(0)/Pd(II) catalytic cycle, we avoid toxic tin reagents entirely. The addition of specific bases (e.g., Et₃N) accelerates the reductive elimination step and prevents the isomerization of the highly substituted double bond, locking in the 3,4-dimethyl substitution pattern.

Troubleshooting FAQs

Q1: During the Knorr cyclization (Route A), the PPA reaction mixture becomes too viscous to stir at scale, leading to localized charring and low yields. How can this be resolved? A1: The viscosity of PPA drops significantly above 90°C, but adding the precursor too quickly at high temperatures causes a runaway exothermic reaction. Solution: Pre-heat the PPA to 100°C, then add the 2-methylacetoacetanilide intermediate dropwise as a concentrated solution in a high-boiling, inert co-solvent like chlorobenzene. This maintains stirring efficiency, dissipates heat mass, and prevents localized degradation.

Q2: In the Pd-catalyzed Heck cyclization (Route B), we observe significant amounts of the dehalogenated side product (N-phenyltiglamide). What is the mechanism, and how do we prevent it? A2: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation or hydrogen abstraction before the migratory insertion step can occur. This is strictly caused by trace moisture or hydrogen donors in the solvent. Solution: Rigorously dry the solvent over 3Å molecular sieves, switch from DMF to a non-hydrogen-donating solvent like anhydrous toluene, and increase the reaction concentration (e.g., 0.5 M) to favor the kinetics of intramolecular trapping over intermolecular quenching.

Q3: How do we achieve pharmaceutical-grade limits for heavy metals (<10 ppm Pd) in the final product? A3: Standard crystallization is insufficient because the quinolinone nitrogen coordinates strongly with residual Palladium. Solution: Treat the crude organic extract with a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol) at 50°C for 4 hours prior to filtration. The high affinity of the thiol groups for Pd strips the metal from the product complex.

Self-Validating Experimental Protocols

Protocol A: Scalable Knorr Cyclization (1 kg Scale)
  • Amide Formation: In a 10 L reactor, charge aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in xylene (5 L). Heat to 140°C, removing ethanol continuously via a Dean-Stark trap.

    • Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol (approx. 625 mL) is collected.

  • Cyclization: In a separate 20 L reactor, heat PPA (5 kg) to 100°C. Add the xylene solution from Step 1 dropwise over 3 hours, maintaining the internal temperature between 100-110°C.

    • Validation Check: Take a 0.5 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The disappearance of the amide spot (R_f 0.6) and appearance of a strong UV-active product spot (R_f 0.3) confirms cyclization.

  • Quench & Isolation: Pour the hot mixture onto crushed ice (15 kg) under vigorous mechanical stirring. Filter the precipitated solid, wash with water until the filtrate reaches pH 7, and recrystallize from ethanol to yield pure 3,4-dimethyl-2(1H)-quinolinone.

Protocol B: Intramolecular Heck Cyclization (100 g Scale)
  • Setup & Degassing: Charge a 2 L reactor with N-(2-iodophenyl)tiglamide (100 g), Pd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%), and Et₃N (2.0 eq) in anhydrous toluene (1 L). Sparge the mixture with nitrogen for 30 minutes to prevent oxidative degradation of the Pd catalyst.

  • Heating: Heat the mixture to 110°C for 12 hours.

    • Validation Check: Monitor via HPLC at 254 nm. The reaction is deemed self-validated and complete when the starting material peak area is <1.0% relative to the product peak. If the dehalogenation impurity exceeds 5%, halt the reaction and investigate solvent moisture.

  • Workup & Scavenging: Concentrate the mixture in vacuo and partition between EtOAc and water. Add SiliaMetS® Thiol (20 wt%) to the organic layer, stir at 50°C for 4 hours, filter through Celite, and crystallize from EtOAc/Heptane.

Quantitative Data Presentation

The following table summarizes the key metrics for route selection during process development:

MetricRoute A: Knorr CyclizationRoute B: Heck Cyclization
Overall Yield 75 - 82%85 - 90%
E-Factor (kg waste / kg product) > 25 (Due to PPA and aqueous quench)< 10 (Highly catalytic process)
Key Impurities Sulfonated byproducts, regioisomersDehalogenated amide, Pd trace residue
Cost per kg (Estimated) Low ($)High ( $)
Scalability Rating Excellent (Multi-ton capabilities)Good (Optimal up to 100 kg)

Process Visualization

Workflow Start Target: 3,4-Dimethyl-2(1H)-quinolinone RouteA Route A: Knorr Cyclization (Acid-Catalyzed) Start->RouteA RouteB Route B: Heck Cyclization (Pd-Catalyzed) Start->RouteB IssueA Issue: High Viscosity & Exotherm Causes Charring RouteA->IssueA Scale-up Risk IssueB Issue: Dehalogenation of Aryl Iodide Precursor RouteB->IssueB Side Reaction SolA Solution: Pre-heat PPA to 100°C Add co-solvent (Chlorobenzene) IssueA->SolA Mitigation Final Pure Product (CAS: 17336-90-2) Validated via HPLC/NMR SolA->Final Aqueous Quench & Recrystallize SolB Solution: Rigorous solvent drying Use non-H-donating solvent IssueB->SolB Mitigation SolB->Final Pd Scavenging & Recrystallize

Troubleshooting workflow for the scale-up synthesis of 3,4-dimethyl-2(1H)-quinolinone.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. URL: [Link]

  • Catalytic Enantioselective 6π Photocyclization of Acrylanilides - Journal of the American Chemical Society. URL:[Link]

  • UNII S6P5EL5AX3 - 3,4-DIMETHYL-2(1H)-QUINOLINONE - NDC List (FDA Regulatory Database). URL: [Link]

  • CAS No.17336-90-2, 3,4-Dimethyl-2(1H)-quinolinone Suppliers - LookChem. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 3,4-Dimethyl-2(1H)-quinolinone and Analogous Quinolinone Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold for target-directed drug design. The 2(1H)-quinolinone core is a universally recognized "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold for target-directed drug design. The 2(1H)-quinolinone core is a universally recognized "privileged scaffold" due to its ability to present diverse pharmacophores in a predictable three-dimensional space.

This guide provides an objective, data-supported comparison between 3,4-dimethyl-2(1H)-quinolinone (CAS: 17336-90-2) and its primary structural analogs: the flexible 3,4-dihydro-2(1H)-quinolinone (the foundation of atypical antipsychotics like aripiprazole) and the highly polar 4-hydroxy-2(1H)-quinolinone (utilized in multi-target antimicrobial and anticancer agents). We will dissect the causality behind their distinct pharmacological profiles and provide self-validating experimental protocols for their evaluation.

Structural & Mechanistic Analysis: The Causality of Substitution

The biological activity of a quinolinone derivative is dictated by the electronic distribution of its heterocyclic ring and the steric bulk of its substituents.

  • 3,4-Dimethyl-2(1H)-quinolinone (Fully Aromatic, Sterically Bulky): The introduction of methyl groups at the C3 and C4 positions significantly increases the lipophilicity (LogP) and steric volume of the molecule without disrupting the planar aromaticity of the ring system. In targeted oncology, specifically mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors, the planar quinolinone core acts as a hydrogen-bond anchor (the carbonyl and NH interact with Arg109 and Asp279, respectively). The hydrophobic substituents (such as methyl or chloro groups) are strictly required to fill an allosteric hydrophobic pocket formed by residues Trp267, Ala258, Ile130, and Ile128[1].

  • 3,4-Dihydro-2(1H)-quinolinone (Conformationally Flexible): By reducing the C3-C4 double bond, the ring loses aromaticity and gains sp³ character. This flexibility is the mechanistic secret behind drugs like aripiprazole. The scaffold can dynamically adapt to the binding pockets of G protein-coupled receptors (GPCRs), acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors[2][3].

  • 4-Hydroxy-2(1H)-quinolinone (Electronic Modulation): The hydroxyl group at C4 introduces a strong hydrogen-bond donor/acceptor and allows for keto-enol tautomerization. This enables multi-target chelation, making it highly effective in antibacterial and immunosuppressant drug design[4].

ScaffoldLogic Core 2(1H)-Quinolinone Core (H-Bond Anchor) Dimeth 3,4-Dimethyl-2(1H)-quinolinone (Aromatic, High Steric Bulk) Core->Dimeth + Methylation Dihydro 3,4-Dihydro-2(1H)-quinolinone (sp3 Flexible, Non-planar) Core->Dihydro + Reduction Hydroxy 4-Hydroxy-2(1H)-quinolinone (Polar, Tautomeric) Core->Hydroxy + Hydroxylation Target1 mIDH1 Allosteric Inhibitors (Hydrophobic Pocket Filling) Dimeth->Target1 Fits Trp267/Ile128 Cleft Target2 D2/5-HT GPCR Modulators (Conformational Adaptation) Dihydro->Target2 Optimal GPCR Binding Target3 Antimicrobial / Multi-target (Enzyme Chelation) Hydroxy->Target3 Metal/Protein H-bonding

Caption: Divergent pharmacological targeting logic based on structural modifications of the quinolinone core.

Comparative Pharmacochemical Data

To objectively evaluate these scaffolds for lead optimization, we must compare their fundamental physicochemical properties. The table below summarizes the quantitative data driving compound selection.

Property / Metric3,4-Dimethyl-2(1H)-quinolinone3,4-Dihydro-2(1H)-quinolinone4-Hydroxy-2(1H)-quinolinone
CAS Number 17336-90-2[5]553-03-786-95-3
Molecular Weight 173.21 g/mol [6]147.17 g/mol 161.16 g/mol
LogP (Lipophilicity) ~1.60[6]~1.20~0.85
Aromaticity Fully AromaticPartially SaturatedFully Aromatic (Tautomeric)
Primary Target Class Allosteric Enzyme Pockets (e.g., mIDH1)GPCRs (Dopamine/Serotonin)Metalloenzymes / Bacterial Targets
Key Drug / Candidate mIDH1 Preclinical Analogs[7]Aripiprazole, Cilostazol[2]Roquinimex (Analog)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any protocol used to synthesize or evaluate these compounds must be self-validating. Below are detailed methodologies for generating quinolinone derivatives and screening them for oncological targets.

Protocol A: Synthesis via Enantioselective 6π Photocyclization

Traditional Knorr or Camps syntheses often require harsh conditions. For highly substituted derivatives, Lewis acid-catalyzed photocyclization of acrylanilides provides superior regiocontrol[8].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the acrylanilide precursor (0.1 mmol) in anhydrous CH₂Cl₂ to a concentration of 0.02 M.

  • Catalyst Addition: Add 1 mol % of the Iridium photocatalyst (e.g., Ir((5-CF₃)(4′-t-Bu)ppy)₃), 25 mol % Sc(OTf)₃ (Lewis acid), and 25 mol % of a chiral ligand. Causality: The Lewis acid binds the substrate, lowering its triplet energy state, allowing the Ir-catalyst to selectively transfer energy only to the bound complex, preventing racemic background reactions.

  • Irradiation: Irradiate the mixture using a 440 nm LED at 10–15 °C for 16 hours under an argon atmosphere.

  • Validation (Self-Correction): Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr) and regioisomeric ratio (rr). Use chiral stationary phase HPLC to confirm the enantiomeric ratio (er). If the background racemic reaction is too high, lower the temperature or adjust the Lewis acid loading.

Protocol B: High-Throughput Screening (HTS) for mIDH1 Inhibition

When evaluating 3,4-dimethyl-2(1H)-quinolinone derivatives for mIDH1 inhibition, a single assay is insufficient due to frequent false positives (assay interference). A self-validating orthogonal workflow is required[7].

Step-by-Step Methodology:

  • Primary Screen (Diaphorase Assay):

    • Incubate the quinolinone compound with mIDH1-R132H, α-ketoglutarate (α-KG), and NADPH.

    • Add diaphorase and resazurin.

    • Causality: Active mIDH1 consumes NADPH to convert α-KG into the oncometabolite 2-hydroxyglutarate (2-HG). If the quinolinone inhibits mIDH1, NADPH remains high. Diaphorase uses this residual NADPH to reduce resazurin to highly fluorescent resorufin. Measure fluorescence at 590 nm.

  • Orthogonal Validation (RapidFire MS):

    • To rule out compounds that simply inhibit diaphorase (false positives), run the exact same enzymatic reaction (mIDH1 + α-KG + NADPH + compound).

    • Quench the reaction and directly measure the production of 2-HG using RapidFire High-Throughput Mass Spectrometry.

  • Target Engagement (SPR):

    • Immobilize mIDH1 on a Surface Plasmon Resonance (SPR) sensor chip.

    • Flow the validated quinolinone derivatives over the chip to determine the precise dissociation constant ( KD​ ) and binding kinetics.

HTSWorkflow Step1 1. Library Prep (Quinolinone Analogs) Step2 2. Diaphorase Assay (NADPH Consumption) Step1->Step2 Step3 3. Orthogonal MS (Direct 2-HG Detection) Step2->Step3 Step4 4. SPR Binding (Target Engagement) Step3->Step4 Step5 5. Lead Selection (In vivo ADME) Step4->Step5

Caption: Self-validating HTS workflow for identifying mIDH1 inhibitors, moving from coupled assays to direct MS.

Conclusion

The selection between 3,4-dimethyl-2(1H)-quinolinone and its analogs is not arbitrary; it is a calculated decision based on the spatial and electronic requirements of the target receptor. While the 3,4-dihydro variants excel in the dynamic environments of GPCRs (as seen in aripiprazole), the fully aromatic, sterically enhanced 3,4-dimethyl-2(1H)-quinolinone provides the rigid hydrophobic bulk necessary to lock into allosteric enzyme pockets, making it an exceptional starting point for novel oncology therapeutics.

References

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers / PMC - NIH.[Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed.[Link]

  • What is core patent covering Aripiprazole? Patsnap Synapse.[Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.[Link]

  • Catalytic Enantioselective 6π Photocyclization of Acrylanilides. Journal of the American Chemical Society.[Link]

  • 3,4-dimethyl-1H-quinolin-2-one. mVOC 4.0.[Link]

  • CAS No.17336-90-2, 3,4-Dimethyl-2(1H)-quinolinone. LookChem.[Link]

Sources

Comparative

Comparing the antifungal activity of 3,4-dimethyl-2(1H)-quinolinone to known agents

Title: Comparative Evaluation of 3,4-Dimethyl-2(1H)-quinolinone Derivatives vs. Standard Antifungals: Efficacy, Mechanisms, and Synergistic Potential Executive Summary The rapid emergence of azole-resistant fungal pathog...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of 3,4-Dimethyl-2(1H)-quinolinone Derivatives vs. Standard Antifungals: Efficacy, Mechanisms, and Synergistic Potential

Executive Summary

The rapid emergence of azole-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel pharmacophores. While standard agents like fluconazole (FLC) target ergosterol biosynthesis, evolutionary adaptations in fungi (e.g., ERG11 mutations) have severely limited their monotherapeutic efficacy. Recently, the 2-quinolinone scaffold—exemplified by precursors like 3,4-dimethyl-2(1H)-quinolinone—has emerged as a1[1]. When optimized into complex derivatives (such as quinolone-chalcone hybrids or 8-hydroxyquinolines), these compounds exhibit profound antifungal activity and reverse FLC resistance through multi-target mechanisms[2].

Mechanistic Divergence: Quinolinones vs. Azoles

To understand why quinolinone derivatives outperform or synergize with traditional azoles, we must examine their divergent mechanisms of action. Fluconazole acts primarily by inhibiting lanosterol 14α-demethylase (Erg11), leading to membrane stress. In contrast, quinolinone derivatives bypass the cell membrane entirely to target intracellular virulence and metabolic pathways[3].

  • Inhibition of Hyphal Morphogenesis: Quinolinone compounds act as hyphae-specific inhibitors by2[2]. By suppressing this cascade, they prevent the yeast-to-hyphae transition, a critical virulence factor required for tissue invasion and biofilm formation.

  • Mitochondrial Disruption: These agents induce the intracellular accumulation of reactive oxygen species (ROS), significantly 2[2]. This mitochondrial collapse creates a synthetic lethality when combined with the membrane-destabilizing effects of FLC[3].

Mechanism FLC Fluconazole (FLC) Erg11 Erg11 (CYP51A1) FLC->Erg11 Inhibits DMQ Quinolinone Scaffold (e.g., 3,4-Dimethyl-2(1H)-quinolinone) FLC->DMQ Synergistic Efficacy (FICI ≤ 0.5) Ergosterol Ergosterol Depletion Erg11->Ergosterol Causes CellDeath Fungal Cell Clearance Ergosterol->CellDeath Membrane Stress RAS1 RAS-cAMP-EFG1 Pathway DMQ->RAS1 Downregulates Mito Mitochondrial Dysfunction DMQ->Mito Induces Hyphae Inhibition of Hyphal Formation RAS1->Hyphae Blocks Hyphae->CellDeath Reduces Virulence ROS ROS Accumulation & ATP Drop Mito->ROS Triggers ROS->CellDeath Oxidative Damage

Fig 1: Synergistic antifungal mechanisms of Quinolinone derivatives and Fluconazole.

Quantitative Efficacy & Synergy Profile

The structural integration of the quinolinone core yields compounds with exceptional broad-spectrum activity. In comparative studies against fluconazole-resistant C. albicans strains, quinolinone derivatives demonstrate superior monotherapy metrics and powerful synergistic effects[4].

Antifungal AgentPrimary TargetMIC₈₀ Range (µg/mL) vs C. albicansCytotoxicity (Mammalian Survival %)Synergy with FLC (FIC Index)
Fluconazole (FLC) Ergosterol biosynthesis>64.0 (Resistant Strains)>90%N/A
Amphotericin B Membrane pore formation0.5 - 2.0High (Nephrotoxic)Indifferent / Antagonistic
Quinolinone Derivatives Mitochondria / RAS-cAMP-EFG10.125 - 8.0[4]~76.5% (16HBE cells)[2]0.01 - 0.15 (Strong Synergy)[2]

Note: The Fractional Inhibitory Concentration (FIC) index of 0.01 to 0.15 indicates profound synergy, meaning the effective dose of both drugs is exponentially reduced when used in combination[2].

Standardized Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating 3,4-dimethyl-2(1H)-quinolinone derivatives against standard agents. The causality behind each methodological choice is detailed to ensure robust data interpretation.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality: To establish the baseline potency of the quinolinone derivative, we must determine the Minimum Inhibitory Concentration (MIC). We utilize the CLSI M27 (or EUCAST) standard to ensure the data is directly comparable to clinical breakpoints for known azoles.

  • Inoculum Preparation: Cultivate C. albicans strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard, then dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of 103 to 5×103 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinolinone derivative (ranging from 64 to 0.125 µg/mL) in a 96-well microtiter plate. Include FLC as a positive control and a drug-free well as a growth control.

  • Incubation & Reading: Inoculate each well with 100 µL of the fungal suspension. Incubate the plates at 35°C for 24–48 hours.

  • Validation: Measure optical density at 530 nm. The MIC₈₀ is defined as the lowest concentration that inhibits 80% of fungal growth compared to the control.

Protocol 2: Checkerboard Assay for Synergy Quantification

Causality: Because quinolinones target the mitochondria and FLC targets the membrane, we hypothesize a synergistic relationship. The checkerboard assay quantitatively validates this by calculating the FIC index, proving that the3[3].

  • Matrix Setup: In a 96-well plate, dispense serial dilutions of FLC horizontally (rows) and the quinolinone derivative vertically (columns) to create a matrix of all possible concentration combinations.

  • Inoculation: Add the standardized C. albicans inoculum ( 103 CFU/mL) to all wells.

  • Incubation: Incubate at 35°C for 24 hours.

  • FIC Calculation: Determine the MIC of each drug alone and in combination. Calculate the FIC Index: FICI=(MICA combo​/MICA alone​)+(MICB combo​/MICB alone​) .

  • Validation: An FICI ≤ 0.5 confirms synergy[2], proving the dual-target mechanism is highly effective.

Protocol 3: Intracellular ROS and Mitochondrial Membrane Potential (MMP) Quantification

Causality: To definitively prove that the quinolinone scaffold exerts its effect via mitochondrial dysfunction rather than membrane sterol depletion, we must directly measure ROS accumulation and MMP collapse using fluorescent probes[2].

  • Cell Treatment: Treat mid-log phase C. albicans cells with the quinolinone derivative at 1× and 2× MIC for 4 hours.

  • ROS Staining: Harvest the cells, wash with PBS, and incubate with 10 µM DCFH-DA (which fluoresces upon oxidation by ROS) for 30 minutes in the dark at 37°C.

  • MMP Staining: In a parallel sample, incubate cells with 5 µg/mL Rhodamine 123 (or JC-1) for 30 minutes to assess mitochondrial polarity.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity using a flow cytometer (excitation at 488 nm).

  • Validation: A significant rightward shift in DCF fluorescence (increased ROS) coupled with a leftward shift in Rhodamine 123 fluorescence (loss of MMP) compared to the FLC control validates the 3[3].

References

  • Title: Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL: [Link]

  • Title: Discovery of novel quinolone-chalcone derivatives with potent antifungal activity when combined with fluconazole Source: BioWorld URL: [Link]

  • Title: Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans Source: PubMed (nih.gov) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs Source: MDPI URL: [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for 2(1H)-Quinolinone, 3,4-dimethyl-

2(1H)-Quinolinone, 3,4-dimethyl- (also known as 3,4-dimethylcarbostyril) is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and pharmaceuticals[1]. The substitution pattern a...

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Author: BenchChem Technical Support Team. Date: April 2026

2(1H)-Quinolinone, 3,4-dimethyl- (also known as 3,4-dimethylcarbostyril) is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and pharmaceuticals[1]. The substitution pattern at the 3- and 4-positions significantly influences the steric and electronic properties of the quinolinone core, impacting its binding affinity in drug discovery applications.

For synthetic chemists and drug development professionals, selecting the optimal synthesis route requires balancing scalability, regioselectivity, and environmental impact. This guide provides an objective, head-to-head comparison of the three primary methodologies for synthesizing 3,4-dimethyl-2(1H)-quinolinone: the classical Knorr-type acid-catalyzed cyclization, modern Palladium-catalyzed C–H activation, and photochemical 6π electrocyclization.

Classical Knorr-Type Cyclization (Acid-Catalyzed)

The Knorr quinoline synthesis (and its Combes variation) remains the industrial standard for constructing the quinolinone core due to the commercial availability of starting materials and robust scalability[2].

Mechanistic Causality

This route involves the condensation of an aniline derivative with a branched β-keto ester, specifically ethyl 2-methylacetoacetate[3]. The reaction proceeds via an initial nucleophilic attack by the aniline nitrogen onto the ester (or ketone, depending on conditions) to form an intermediate acetoacetanilide. The critical step is the subsequent acid-catalyzed intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) is specifically chosen here because it acts as a self-validating system: it serves simultaneously as a high-boiling solvent, a strong acid to protonate the carbonyl (enhancing its electrophilicity), and a dehydrating agent that drives the final aromatization forward[3].

Experimental Protocol
  • Condensation: In a 250 mL round-bottom flask, combine aniline (1.0 equiv, 100 mmol) and ethyl 2-methylacetoacetate (1.0 equiv, 100 mmol)[3].

  • Cyclization: Add polyphosphoric acid (PPA) (excess, ~50 g) to the mixture.

  • Heating: Heat the highly viscous mixture mechanically at 150 °C for 3–4 hours. The high temperature is required to overcome the activation energy of the electrophilic ring closure[3].

  • Workup: Cool the mixture to 60 °C and carefully pour it over crushed ice with vigorous stirring.

  • Neutralization: Adjust the aqueous mixture to pH 7–8 using a 10% aqueous NaOH solution. The product will precipitate as a solid[3].

  • Purification: Filter the crude solid, wash thoroughly with deionized water, and recrystallize from ethanol to yield pure 3,4-dimethyl-2(1H)-quinolinone.

Palladium-Catalyzed Intramolecular C–H Activation

Transition-metal-catalyzed oxidative cyclization of acrylanilides represents a modern, highly regioselective alternative. It bypasses the need for harsh acidic conditions and avoids the regiochemical ambiguity often seen when using meta-substituted anilines in classical routes[4].

Mechanistic Causality

Starting from N-phenyltiglamide (an acrylanilide), Pd(II) coordinates to the amide nitrogen (often facilitated by a basic additive to deprotonate the amide). The metal center then undergoes directed insertion into the ortho-C–H bond of the phenyl ring. Subsequent migratory insertion of the tethered alkene and β-hydride elimination yields the quinolinone framework. A stoichiometric oxidant (such as Cu(OAc)₂ or benzoquinone) is mandatory to reoxidize the resulting Pd(0) back to the active Pd(II) species, closing the catalytic cycle.

Experimental Protocol
  • Setup: To an oven-dried Schlenk tube, add N-phenyl-2-methylbut-2-enamide (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Solvent: Add anhydrous DMF or Toluene (5.0 mL) under an air or O₂ atmosphere.

  • Reaction: Stir the mixture at 110 °C for 16–24 hours. The elevated temperature promotes the kinetically demanding C–H cleavage.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal residues.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the target compound.

Photochemical 6π Electrocyclization

Photoredox and direct photochemical electrocyclizations have emerged as atom-economical, mild alternatives for synthesizing dihydroquinolinones, which can be easily oxidized to the fully aromatic target[5].

Mechanistic Causality

Irradiation of acrylanilides (e.g., trans-crotonic acid anilides or tiglamides) triggers a 6π electrocyclization[5]. The absorption of UV or visible light (via a triplet energy transfer photocatalyst) excites the molecule, allowing the conjugated π-system to undergo a conrotatory ring closure. This initially forms 3,4-dihydro-3,4-dimethylcarbostyril as a mixture of cis and trans diastereomers[5]. Because the ultimate goal is the fully aromatic 2(1H)-quinolinone, the stereochemical outcome of the photocyclization is rendered irrelevant by a subsequent oxidative dehydrogenation step (using DDQ) that flattens the ring[6].

Experimental Protocol
  • Photocyclization: Dissolve N-phenyl-2-methylbut-2-enamide (0.1 mmol) in degassed CH₂Cl₂ (5.0 mL, 0.02 M)[5].

  • Irradiation: Place the solution in a photoreactor and irradiate with 419 nm or 440 nm LED light for 16 hours at 10–15 °C[5][6].

  • Concentration: Remove the solvent under reduced pressure to yield the crude 3,4-dihydro-3,4-dimethylcarbostyril intermediate[5].

  • Aromatization: Dissolve the crude intermediate in toluene (3.0 mL) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv). Heat at 80 °C for 2 hours.

  • Purification: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography to afford 3,4-dimethyl-2(1H)-quinolinone.

Quantitative Performance Comparison

The following table summarizes the operational metrics for each synthetic route, allowing researchers to select the appropriate methodology based on their specific project constraints.

MetricKnorr-Type (Acid-Catalyzed)Pd-Catalyzed C–H ActivationPhotochemical 6π Cyclization
Typical Yield 75–89%[3]65–80%50–72% (over 2 steps)[5]
Reaction Time 3–4 hours16–24 hours16 hours (hv) + 2 hours (Ox)
Scalability High (Kilogram scale)Moderate (Gram scale)Low (Milligram to Gram scale)
Regioselectivity Moderate (Mixtures with meta-anilines)High (Directed ortho-metalation)High (Structurally predefined)
Environmental Impact High (Requires excess caustic neutralization)Moderate (Heavy metal waste)Low (Photon-driven, atom economical)

Mechanistic Workflow Visualization

The following diagram maps the distinct chemical trajectories of the three methodologies from their respective starting materials to the unified target molecule.

SynthesisWorkflow Prod 3,4-Dimethyl-2(1H)-quinolinone (Target Molecule) R1_SM Aniline + Ethyl 2-methylacetoacetate R1_Int Acetoacetanilide Intermediate R1_SM->R1_Int Condensation R1_Cond Acid Catalysis (PPA, 150°C) Electrophilic Aromatic Substitution R1_Int->R1_Cond R1_Cond->Prod Cyclization R2_SM N-Phenyltiglamide R2_Cond Pd(OAc)2, Cu(OAc)2, 110°C Ortho C-H Activation R2_SM->R2_Cond R2_Cond->Prod Oxidative Cyclization R3_SM Acrylanilide Derivative R3_Cond hv (UV/LED) 6π Electrocyclization R3_SM->R3_Cond R3_Int 3,4-Dihydro-3,4-dimethylcarbostyril R3_Ox Oxidation (DDQ) Aromatization R3_Int->R3_Ox R3_Cond->R3_Int R3_Ox->Prod Dehydrogenation

Mechanistic workflow comparing Knorr-type, Pd-catalyzed, and photochemical synthesis routes.

Conclusion & Recommendations

For process chemistry and large-scale manufacturing , the Knorr-Type Cyclization remains the undisputed choice. Despite the harsh conditions and tedious neutralization workup, the low cost of ethyl 2-methylacetoacetate and aniline, combined with high yields (up to 89%), makes it economically viable[3].

For medicinal chemistry and library synthesis , where late-stage functionalization and high regiocontrol are paramount, the Palladium-Catalyzed C–H Activation is superior. It avoids the regiochemical mixtures inherent to electrophilic aromatic substitutions on complex substrates[4].

For green chemistry initiatives , the Photochemical 6π Electrocyclization offers a highly elegant, low-temperature pathway. While currently limited by the scalability of continuous-flow photoreactors and the need for a secondary oxidation step, it represents the frontier of sustainable heterocyclic synthesis[5][6].

References

  • Catalytic Enantioselective 6π Photocyclization of Acrylanilides. Journal of the American Chemical Society.[Link]

  • Photoelectrocyclization Reactions of Amidonaphthoquinones. The Journal of Organic Chemistry.[Link]

  • 3,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Molaid Chemical Database.[Link]

  • CAS No.17336-90-2, 3,4-Dimethyl-2(1H)-quinolinone Suppliers. LookChem.[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central (PMC).[Link]

Sources

Comparative

Benchmarking the purity of synthesized 3,4-dimethyl-2(1H)-quinolinone

Benchmarking the Purity of Synthesized 3,4-Dimethyl-2(1H)-quinolinone: A Comparative Analytical Guide Introduction Quinolinone derivatives, specifically 3,4-dimethyl-2(1H)-quinolinone (also known as 3,4-dimethylcarbostyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Purity of Synthesized 3,4-Dimethyl-2(1H)-quinolinone: A Comparative Analytical Guide

Introduction

Quinolinone derivatives, specifically 3,4-dimethyl-2(1H)-quinolinone (also known as 3,4-dimethylcarbostyril), serve as foundational scaffolds in the development of aza-heterocyclic therapeutics and kinase inhibitors. However, the synthesis of these compounds often yields complex impurity profiles. Whether utilizing classical acid-catalyzed Knorr cyclization or modern photochemical methods, reaction mixtures frequently contain regioisomers, over-oxidation products, and unreacted cis/trans-dihydro intermediates[1][2].

As a Senior Application Scientist, I frequently observe that relying solely on relative chromatographic area normalization leads to significant purity overestimation. This guide establishes a self-validating, orthogonal benchmarking framework comparing in-house synthesized batches against commercial reference standards[3].

Synthesis Routes & Impurity Origins

To accurately benchmark purity, one must first understand the mechanistic origin of the impurities:

  • Route A (Classical Knorr-type Cyclization): Driven by electrophilic aromatic substitution, this route is highly prone to generating regioisomeric impurities (e.g., 4,5-dimethyl variants) if the starting aniline is unsymmetrically substituted.

  • Route B (Photocyclization): The 6π photocyclization of acrylanilides under Ir-catalysis proceeds through a cis/trans-3,4-dihydro-3,4-dimethylcarbostyril intermediate[1]. Incomplete aromatization leaves behind these +2 Da dihydro-impurities, while excessive exposure to oxygen can lead to over-oxidized byproducts[2].

Pathway A Acrylanilide Precursor B Photocyclization (419 nm, Ir-catalyst) A->B C cis/trans-3,4-dihydro- 3,4-dimethylcarbostyril B->C [6π] Cyclization E Impurities: Regioisomers & Over-oxidation B->E Side Reactions D Target Compound 3,4-Dimethyl-2(1H)-quinolinone C->D Aromatization

Photochemical synthesis pathway and potential impurity generation.

Orthogonal Benchmarking Methodology

To establish a trustworthy purity profile, we employ a dual-pronged approach: HPLC-UV/MS for relative chemical purity and Quantitative NMR (qNMR) for absolute mass fraction.

Protocol 1: Relative Purity via HPLC-UV/MS

Causality Check: UV absorption response factors vary significantly between the fully conjugated target quinolinone and its partially saturated dihydro intermediates. Relying on UV alone will misrepresent the actual impurity mass. Coupling UV with High-Resolution Mass Spectrometry (HRMS) ensures that co-eluting impurities are chromatographically resolved by mass.

Step-by-Step Method:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 3,4-dimethyl-2(1H)-quinolinone in 1.0 mL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% ACN over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance simultaneously at 254 nm and 280 nm. Collect positive ESI-MS data (m/z 100-500) to identify the +2 Da dihydro intermediates.

Protocol 2: Absolute Purity via qNMR

Causality Check: qNMR provides a direct measurement of mass fraction without relying on external calibration curves or assuming uniform UV response factors. We specifically select 1,3,5-trimethoxybenzene as the internal standard because its sharp singlet (~6.0 ppm) falls perfectly in a spectral window devoid of the aromatic (7.0-8.0 ppm) or methyl (2.2-2.5 ppm) protons of the target quinolinone[1].

Step-by-Step Method:

  • Weighing: Using a calibrated microbalance, accurately weigh ~10.0 mg of the synthesized sample and ~5.0 mg of highly pure 1,3,5-trimethoxybenzene (Internal Standard).

  • Solubilization: Dissolve the mixture entirely in 600 µL of anhydrous DMSO-d6.

  • Acquisition: Acquire a 1H NMR spectrum (minimum 400 MHz). Critical step: Set the relaxation delay (D1) to at least 30 seconds to ensure complete relaxation of all proton spins between pulses.

  • Integration: Integrate the internal standard peak (3 aromatic protons at ~6.0 ppm) against a distinct target peak (e.g., the C8 aromatic proton of the quinolinone) to calculate the absolute mass fraction.

Workflow A Synthesized Batch 3,4-Dimethyl-2(1H)-quinolinone B Sample Prep (DMSO-d6 / MeCN) A->B C HPLC-UV/MS (Relative Purity) B->C D qNMR Analysis (Absolute Mass Fraction) B->D E Data Integration C->E D->E F Final Benchmark vs Commercial Standard E->F

Analytical workflow for orthogonal purity benchmarking of synthesized quinolinones.

Comparative Data Analysis

The following tables summarize the benchmarking data of in-house synthesized batches (Routes A & B) against a high-grade commercial standard.

Table 1: Comparative Purity Analysis As shown below, HPLC consistently overestimates purity compared to the absolute mass fraction determined by qNMR. Route B yields higher overall purity but requires careful monitoring of dihydro-intermediates.

Analytical MetricRoute A (Knorr-type)Route B (Photocyclization)Commercial Standard
HPLC-UV Relative Purity (254 nm) 94.2%96.8%>99.0%
qNMR Absolute Purity 91.5%95.1%98.7%
Primary Impurity Class RegioisomersDihydro-intermediatesTrace moisture/solvents

Table 2: LC-MS Impurity Profiling By utilizing mass spectrometry alongside UV detection, we can definitively assign the structural origins of the most common impurities found in synthesized batches.

Impurity Identitym/z [M+H]+Retention Time (min)Mechanistic Origin
Target: 3,4-Dimethyl-2(1H)-quinolinone 174.14.5Main Product
cis/trans-3,4-dihydro-3,4-dimethylcarbostyril176.14.8Incomplete aromatization (Route B)
Regioisomer (e.g., 4,5-dimethyl variant)174.14.2Unselective cyclization (Route A)
Over-oxidation product188.15.1Excess oxidant exposure[2]

Conclusion

When benchmarking the purity of synthesized 3,4-dimethyl-2(1H)-quinolinone against commercial alternatives, a single analytical technique is insufficient. The inherent differences in UV response factors between the fully aromatized target and its dihydro-intermediates necessitate the use of qNMR for absolute quantification. By employing this self-validating, orthogonal workflow, researchers can confidently ensure the integrity of their aza-heterocycle building blocks prior to downstream biological or catalytic applications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2(1H)-Quinolinone, 3,4-dimethyl-

Essential Safety and Handling Guide for 2(1H)-Quinolinone, 3,4-dimethyl- For Researchers, Scientists, and Drug Development Professionals This guide provides critical, in-depth information for the safe handling, use, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2(1H)-Quinolinone, 3,4-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, in-depth information for the safe handling, use, and disposal of 2(1H)-Quinolinone, 3,4-dimethyl- (CAS 2966-56-5), a compound frequently utilized in pharmaceutical research and development. As Senior Application Scientists, our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] 2(1H)-Quinolinone, 3,4-dimethyl-, while not classified as acutely toxic, presents hazards that demand careful management. Safety Data Sheets (SDS) from suppliers indicate that related quinolinone compounds can cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, a proactive and informed approach to safety is essential.

The fundamental principles of laboratory safety—planning ahead, minimizing exposure, and not underestimating risks—are the foundation of the protocols outlined in this guide.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable when handling 2(1H)-Quinolinone, 3,4-dimethyl-. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical safety goggles with side shields are mandatory.[3] They provide crucial protection against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[3] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid skin contact.[4]
Body Protection A lab coat that covers the arms and fastens in the front is essential to protect against accidental spills and contamination of personal clothing.[3]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is recommended to prevent respiratory tract irritation.[5]
Workflow for Safe Handling: A Step-by-Step Protocol

This procedural workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its final use.

cluster_0 Receiving & Storage cluster_1 Preparation & Use cluster_2 Post-Use & Cleanup Receiving 1. Receiving: Inspect container for damage. Verify label. Storage 2. Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Upon arrival Prep 3. Preparation: Don appropriate PPE. Work in a chemical fume hood. Storage->Prep For experiment Weighing 4. Weighing & Handling: Use a dedicated spatula. Minimize dust generation. Prep->Weighing Before handling Use 5. In-Experiment Use: Keep container closed when not in use. Add to reaction vessel carefully. Weighing->Use Decontamination 6. Decontamination: Clean all equipment and surfaces. Dispose of contaminated consumables. Use->Decontamination Experiment complete Waste 7. Waste Disposal: Follow institutional and local guidelines. Segregate waste streams. Decontamination->Waste After experiment

Caption: Workflow for the safe handling of 2(1H)-Quinolinone, 3,4-dimethyl-.

Detailed Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as 2(1H)-Quinolinone, 3,4-dimethyl-.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Ensure the container is always tightly sealed to prevent contamination and potential exposure.[7]

  • Preparation for Handling: Before opening the container, ensure you are in a designated work area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][3] Don all required personal protective equipment as outlined in the table above.

  • Weighing and Handling: When weighing and transferring the solid material, use a dedicated, clean spatula and weighing vessel. Handle the compound gently to avoid generating dust.[7]

  • In-Experiment Use: Keep the primary container closed when not in active use.[2] When adding the compound to a reaction, do so carefully to prevent splashing or aerosolization.

  • Decontamination: After handling, thoroughly clean all equipment and the work surface with an appropriate solvent. Dispose of any contaminated consumables, such as weighing paper or pipette tips, in the designated solid chemical waste container.[8]

  • Spill Response: In the event of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][7] Avoid creating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9][10] All waste generated from the use of 2(1H)-Quinolinone, 3,4-dimethyl-, including empty containers, contaminated PPE, and residual material, must be treated as hazardous waste.

Operational Disposal Plan:

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid chemical waste.[1][11] Never mix incompatible waste streams.[12]

  • Solid Waste:

    • Place all solid waste, including contaminated gloves, wipes, and residual powder, into a designated, sealable hazardous waste container.[11]

    • Label the container clearly with "Hazardous Waste," the chemical name, and any associated hazard pictograms.[11]

  • Liquid Waste:

    • Collect any solutions containing 2(1H)-Quinolinone, 3,4-dimethyl- in a dedicated, leak-proof hazardous waste container.

    • Label the container with the full chemical names of all components and their approximate concentrations.[9]

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent before being disposed of as regular waste.[9][13] The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) office or designated waste management provider to arrange for the pickup and disposal of all hazardous waste.[13][14] Ensure all waste is properly labeled and stored in a designated satellite accumulation area while awaiting pickup.[14]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Your commitment to these practices is a testament to your dedication to scientific excellence and responsible research.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Laboratory chemical waste disposal guidelines - University of Otago.
  • Chemical Waste Disposal Guidelines - Emory University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. (2003, February 15).
  • Hazardous Waste and Disposal Considerations - American Chemical Society.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety - University of Colorado Boulder.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • How to Store and Handle Lab Chemicals Safely - Somatco. (2025, August 18).
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 24).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 - Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 07).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, May 30).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2023, June 12).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025, October 02).
  • Safety Data Sheet - Angene Chemical. (2024, April 17).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, February 26).
  • 7-Methoxy-3,4-dihydro-1H-quinolin-2-one - ChemicalBook. (2026, March 21).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 04).
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.

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